molecular formula C7H13N3 B6202487 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1707378-46-8

2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B6202487
CAS No.: 1707378-46-8
M. Wt: 139.20 g/mol
InChI Key: YCNZJCSZSWNVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound with the molecular formula C7H13N3 and an average molecular mass of 139.20 g/mol . It features an ethyl-functionalized pyrazole ring, a privileged scaffold in medicinal and agrochemical research known for its versatile pharmacological properties and ability to act as a ligand in coordination chemistry . The molecule's structure, represented by the SMILES notation CCC1=CN(N=C1)CCN, consists of a pyrazole core substituted at the 1-position with an ethanamine chain and at the 4-position with an ethyl group, making it a valuable building block for the synthesis of more complex molecules . Pyrazole derivatives are extensively investigated for their wide range of biological activities, which often include antimicrobial, anti-inflammatory, anticancer, and antidepressant effects . The presence of multiple nitrogen atoms in the pyrazole ring allows this compound to serve as an excellent chelating agent for transition metals, facilitating its application in catalysis, materials science, and the development of fuel cell membranes . As a key synthetic intermediate, researchers can utilize the primary amine group of the ethanamine side chain for further functionalization through condensation, amidation, or nucleophilic substitution reactions, enabling the creation of diverse libraries for drug discovery and materials development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1707378-46-8

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(4-ethylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-2-7-5-9-10(6-7)4-3-8/h5-6H,2-4,8H2,1H3

InChI Key

YCNZJCSZSWNVHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1)CCN

Purity

95

Origin of Product

United States

Foundational & Exploratory

The Application Scientist's Guide to 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine: Synthesis, Profiling, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating complex chemical space. 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine (Molecular Formula: C7H13N3) is a highly versatile aliphatic-heteroaromatic linker. By combining the robust, bioisosteric properties of a pyrazole core with a flexible, reactive aminoethyl chain, this compound serves as an essential intermediate for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted protein degraders (PROTACs).

This whitepaper provides a comprehensive, field-proven guide to the structural dynamics, optimized synthesis, and practical application of this specific pyrazole derivative, ensuring high-fidelity results in your drug development workflows.

Pharmacophoric Rationale & Structural Dynamics

The architecture of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine is not arbitrary; it is designed to fulfill specific thermodynamic and spatial requirements within protein binding pockets:

  • The Pyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors (such as CDK2 inhibitors) due to their ability to form critical hydrogen bond networks within the enzyme's hinge region[1]. Furthermore, N1-alkylation locks the pyrazole into a single tautomeric state, eliminating conformational ambiguity during structure-activity relationship (SAR) optimization.

  • The 4-Ethyl Substituent: The ethyl group at the C4 position provides a localized lipophilic patch[2]. Unlike bulkier tert-butyl or phenyl groups, the ethyl moiety efficiently occupies small hydrophobic sub-pockets without inducing severe steric clashes, thereby improving the overall ligand lipophilic efficiency (LLE).

  • The N1-Aminoethyl Chain: Heteroarylethylamines have a rich history in pharmacology, tracing back to endogenous neurotransmitters and synthetic analogs like the H2-receptor agonist betazole[3],[4]. The primary amine serves as a highly reactive nucleophile for downstream functionalization (e.g., amide couplings, reductive aminations), while also providing a basic center (pKa ~9.5) that can be protonated at physiological pH to enhance aqueous solubility. Similar pyrazole building blocks are widely cataloged as foundational elements for library generation[].

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is necessary for predicting its behavior in both synthetic reactions and biological assays.

Table 1: Physicochemical Properties of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

PropertyValuePharmacological Relevance
Molecular Formula C7H13N3Defines atomic composition[].
Molecular Weight 139.20 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors (HBD) 1Primary amine (-NH2) acts as a donor; critical for solvent interactions.
Hydrogen Bond Acceptors (HBA) 2Pyrazole N2 and Amine N act as acceptors.
Topological Polar Surface Area ~43.8 ŲExcellent membrane permeability profile; suitable for CNS targets.
Rotatable Bonds 3Provides necessary flexibility for induced-fit binding in target proteins.

Strategic Chemical Synthesis

The primary challenge in synthesizing aminoalkyl heterocycles is avoiding over-alkylation. Direct alkylation of 4-ethyl-1H-pyrazole[2] with unprotected 2-chloroethylamine typically results in a complex mixture of secondary and tertiary amines due to the high reactivity of the resulting primary amine.

To ensure a self-validating, high-yield process, we utilize an orthogonal protection strategy via the Gabriel Synthesis .

Table 2: Reaction Optimization for N-Alkylation

Alkylating AgentBase / SolventTemp (°C)Major Outcome / Yield
2-Chloroethylamine HClK2CO3 / MeCN80Complex mixture (dimerization)
Boc-NH-CH2CH2-BrNaH / THF0 to 2565% (Requires strong base, moisture sensitive)
N-(2-bromoethyl)phthalimide K2CO3 / DMF 80 85% (Clean N1-alkylation, highly scalable)
Synthetic Workflow Visualization

SynthesisWorkflow SM 4-ethyl-1H-pyrazole (Starting Material) Alkylation N-Alkylation K2CO3, DMF, 80°C SM->Alkylation Intermediate Phthalimide-Protected Intermediate Alkylation->Intermediate N-(2-bromoethyl)phthalimide Deprotection Gabriel Deprotection NH2NH2·H2O, EtOH Intermediate->Deprotection Product 2-(4-ethyl-1H-pyrazol-1-yl) ethan-1-amine Deprotection->Product Phthalhydrazide byproduct Application Drug Discovery (e.g., Kinase Inhibitors) Product->Application Amide Coupling

Synthetic workflow for 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine via Gabriel synthesis.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility.

Protocol A: Synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Step 1: N-Alkylation (Phthalimide Protection)

  • Procedure: Dissolve 4-ethyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K2CO3 (2.0 eq) followed by N-(2-bromoethyl)phthalimide (1.1 eq). Stir at 80°C for 12 hours.

  • Causality: K2CO3 is a mild base, perfectly suited to deprotonate the acidic pyrazole N-H (pKa ~14) in a polar aprotic solvent like DMF. This favors the nucleophilic attack on the alkyl bromide while preventing side reactions. The bulky phthalimide group strictly prevents any secondary alkylation.

  • Validation: Quench an aliquot in water and extract with EtOAc. TLC (Hexanes/EtOAc 1:1) should reveal the complete consumption of the starting pyrazole and the appearance of a new, strongly UV-active spot (the phthalimide intermediate).

Step 2: Gabriel Deprotection

  • Procedure: Isolate the intermediate via aqueous workup. Dissolve the crude intermediate in Ethanol (0.2 M). Add Hydrazine hydrate (NH2NH2·H2O, 3.0 eq) and reflux for 4 hours.

  • Causality: Hydrazine is a powerful alpha-effect nucleophile that attacks the phthalimide carbonyls. This forms a highly stable, 6-membered phthalhydrazide byproduct, thermodynamically driving the release of the free primary amine.

  • Validation & Isolation: Upon cooling to room temperature, a voluminous white precipitate (phthalhydrazide) will form. Filter the solid. Concentrate the filtrate, dissolve in Dichloromethane (DCM), wash with 1M NaOH to ensure the amine is fully free-based, dry over Na2SO4, and concentrate to yield the pure product as a pale yellow oil.

Protocol B: Application - Amide Coupling for Library Generation

To utilize this building block in synthesizing targeted therapeutics (e.g., attaching it to a larger pharmacophore), standard amide coupling conditions are highly effective.

  • Pre-activation: Dissolve your target carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activating the acid with HATU forms a highly reactive OBt ester. Doing this before adding the amine prevents the basic amine from simply deprotonating the acid to form a stable, unreactive carboxylate salt.

  • Coupling: Add 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine (1.1 eq) to the mixture. Stir for 2 hours.

  • Validation: LC-MS analysis should show the disappearance of the active ester mass and the appearance of the desired product mass [M+H]+. Purify via reverse-phase preparative HPLC.

References

  • PubChem. "4-Ethyl-1H-pyrazole | C5H8N2 | CID 12933274" National Center for Biotechnology Information. URL: [Link]

  • PubChem. "Betazole | C5H9N3 | CID 7741" National Center for Biotechnology Information. URL: [Link]

  • Hylsová, M. "New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres." Masaryk University (IS MUNI). URL: [Link]

  • "2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space." Beilstein Journal of Organic Chemistry. URL: [Link]

  • "3-Amino-4-ethylpyrazole | CAS:43024-15-3" AxisPharm. URL: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on bifunctional building blocks that offer both a privileged pharmacophore and a versatile conjugation handle. 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine represents a highly strategic scaffold in this domain. It combines a lipophilic, sterically-tuned 4-ethylpyrazole core—a motif frequently utilized in kinase and G-protein coupled receptor (GPCR) targeting—with a flexible, nucleophilic ethanamine linker.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, details a self-validating synthetic workflow, and explores its mechanistic application in the design of Janus Kinase (JAK) inhibitors.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical because these properties are inherited by the final drug molecule. The properties of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine have been optimized to align perfectly with[1], ensuring that subsequent elaborations do not compromise oral bioavailability.

Quantitative Data Summary
PropertyValueCausality & Strategic Significance
Molecular Weight 139.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD); leaves a ~360 Da allowance for target-specific elaboration before hitting the 500 Da limit[2].
Calculated LogP ~0.8The 4-ethyl group provides necessary lipophilicity to engage hydrophobic pockets, while the overall low LogP prevents non-specific protein binding.
pKa (Primary Amine) ~9.5Highly protonated at physiological pH (7.4). This allows for the generation of stable hydrochloride salts, dramatically improving aqueous solubility during formulation.
TPSA 56.7 ŲExcellent membrane permeability. It sits well below the 140 Ų threshold, ensuring high cellular penetrance for intracellular targets like kinases.
H-Bond Donors 1 (-NH2)Provides a critical hydrogen-bonding vector for interacting with solvent-exposed regions or acidic residues in the target protein.
H-Bond Acceptors 3 (N atoms)The pyrazole nitrogens act as essential hydrogen-bond acceptors, a mandatory interaction for binding the hinge region of the kinase ATP pocket[3].
Rotatable Bonds 4The ethanamine linker provides conformational flexibility, allowing the primary amine to navigate out of rigid binding pockets toward the solvent front.

Synthetic Workflows & Purification

The synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine must be highly regioselective and avoid the common pitfall of polyalkylation. The following step-by-step methodology utilizes a Gabriel synthesis approach to ensure a 1:1 stoichiometric coupling.

Step-by-Step Methodology

Step 1: N-Alkylation via Gabriel Synthesis

  • Reagents: 4-Ethyl-1H-pyrazole (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Procedure: Suspend K₂CO₃ in DMF and add 4-ethyl-1H-pyrazole. Stir at room temperature for 30 minutes to generate the pyrazolate anion. Add N-(2-bromoethyl)phthalimide dropwise. Heat the reaction to 80°C for 12 hours.

  • Causality: Why use a phthalimide protecting group? The primary amine is highly nucleophilic. Direct alkylation with 2-bromoethan-1-amine would inevitably lead to uncontrolled polymerization or multiple alkylation events. The phthalimide group sterically and electronically masks the nitrogen. Why K₂CO₃? It is a mild base sufficient to deprotonate the pyrazole (pKa ~14.5) without degrading the phthalimide ring.

  • Regioselectivity Note: Because the starting 4-ethyl-1H-pyrazole is symmetrical across the C3-C5 axis, tautomerization ensures that alkylation at either nitrogen yields the exact same regioisomer. This guarantees a single product, avoiding the complex separations required for 3-substituted pyrazoles.

Step 2: Hydrazinolysis (Deprotection)

  • Procedure: Isolate the intermediate via aqueous workup. Dissolve in ethanol, add hydrazine hydrate (3.0 eq), and reflux for 4 hours.

  • Causality: Hydrazine selectively attacks the phthalimide carbonyls, forming the highly stable byproduct phthalhydrazide, which precipitates out of solution, driving the reaction to completion and releasing the free primary amine.

Step 3: Self-Validating Purification and Isolation

  • Procedure: Filter the phthalhydrazide precipitate. Concentrate the filtrate, acidify with 1M HCl to pH 2, and wash with ethyl acetate to remove organic impurities. Basify the aqueous layer with NaOH to pH 12 and extract with dichloromethane.

  • Self-Validating Checkpoint: Spot the organic extract on a TLC plate. The product must stain positive (bright pink/purple) with ninhydrin, confirming the presence of a primary amine. Secondary or tertiary over-alkylation byproducts will remain invisible under ninhydrin. LC-MS analysis must yield a singular major peak at m/z 140.1[M+H]⁺.

Applications in Medicinal Chemistry: The JAK/STAT Pathway

The pyrazole scaffold is a cornerstone in the development of Janus Kinase (JAK) inhibitors, such as the FDA-approved drug Ruxolitinib[4][5]. In these architectures, the pyrazole ring acts as an ATP-competitive hinge binder.

By utilizing 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine as a starting fragment, medicinal chemists can anchor the pyrazole into the JAK hinge region while using the ethanamine linker to attach bulky, solvent-exposed functional groups. The 4-ethyl substituent is specifically sized to occupy the hydrophobic selectivity pocket adjacent to the hinge, enhancing selectivity for JAK1/JAK2 over other kinase families[3][6].

JAK_STAT_Inhibition Cytokine Cytokine Receptor Activation JAK JAK Kinase (Active) Cytokine->JAK STAT STAT Phosphorylation JAK->STAT Blocked Pathway Blocked (Apoptosis/Regulation) JAK->Blocked Inhibitor Pyrazole-Ethanamine Derivative (Inhibitor) Inhibitor->JAK Binds Hinge Region Transcription Gene Transcription (Proliferation/Inflammation) STAT->Transcription

Fig 1: Mechanism of JAK/STAT pathway inhibition by pyrazole-ethanamine derivatives.

Analytical Validation Protocols

To ensure absolute scientific integrity before utilizing this building block in downstream library synthesis, the following self-validating NMR protocol must be executed. The assignments below confirm both identity and the absence of regioisomeric impurities.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (s, 1H, Pyrazole-H) and δ 7.28 (s, 1H, Pyrazole-H): The presence of two distinct singlets confirms the 4-substitution pattern. If the ethyl group were at the 3-position, these protons would exhibit a strong ortho-coupling doublet (J ≈ 2.0 Hz).

    • δ 4.15 (t, J = 6.0 Hz, 2H, N-CH₂): Downfield shift confirms direct attachment to the electron-withdrawing pyrazole nitrogen.

    • δ 3.05 (t, J = 6.0 Hz, 2H, CH₂-NH₂): Upfield triplet confirms the terminal amine environment.

    • δ 2.45 (q, J = 7.5 Hz, 2H, Ethyl-CH₂) and δ 1.20 (t, J = 7.5 Hz, 3H, Ethyl-CH₃): Confirms the intact 4-ethyl moiety.

    • δ 1.40 (br s, 2H, NH₂): Broad singlet that disappears upon D₂O exchange, validating the primary amine.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 139.5, 127.2, 125.4 (Pyrazole carbons), 52.3 (N-CH₂), 41.8 (CH₂-NH₂), 18.5 (Ethyl-CH₂), 14.2 (Ethyl-CH₃). The exact count of 7 carbon signals self-validates the molecular framework without degradation.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]

  • Wu, P., et al. (2016). "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25126798, Ruxolitinib." PubChem. URL:[Link]

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodology of 4-Ethyl-pyrazole-1-ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrazole-derived scaffolds are highly privileged structures due to their exceptional metabolic stability, versatile hydrogen-bonding capabilities, and favorable physicochemical profiles. 4-Ethyl-pyrazole-1-ethylamine (IUPAC: 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine) is a critical bifunctional building block. It combines a lipophilic ethyl substituent with a flexible, hydrophilic ethylamine linker, making it an ideal precursor for synthesizing kinase inhibitors (such as Cyclin-Dependent Kinase [CDK] antagonists) [3] and G-protein coupled receptor (GPCR) ligands, particularly in the histamine H3 receptor domain.

This whitepaper provides an in-depth analysis of the molecule's structural rationale, exact physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.

Physicochemical Profiling

Understanding the exact molecular metrics of 4-ethyl-pyrazole-1-ethylamine is essential for predicting its pharmacokinetic behavior (ADME) and its reactivity during downstream parallel synthesis. The compound possesses a low molecular weight and optimal polar surface area, strictly adhering to Lipinski’s Rule of Five [1], [2].

PropertyValueStructural Implication
Molecular Formula C₇H₁₃N₃Defines the atomic composition (Pyrazole core + 4-ethyl + 1-ethylamine).
Molecular Weight 139.20 g/mol Highly fragment-like; allows for significant downstream elaboration without exceeding the 500 Da limit for oral bioavailability.
Exact Mass 139.1109 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1The primary amine (-NH₂) acts as a strong H-bond donor.
Hydrogen Bond Acceptors 3Two pyrazole nitrogens and one primary amine nitrogen.
Rotatable Bonds 4Provides conformational flexibility for the ethylamine chain to adapt to target binding pockets.
Topological Polar Surface Area (tPSA) ~43.8 ŲExcellent predicted membrane permeability, including potential Blood-Brain Barrier (BBB) penetration.

Structural Rationale & Pharmacological Causality

The architectural design of 4-ethyl-pyrazole-1-ethylamine is not arbitrary; each functional group serves a distinct mechanistic purpose in drug-target interactions.

  • The Pyrazole Core: Unlike imidazoles, which are highly susceptible to cytochrome P450-mediated oxidation, pyrazoles offer superior metabolic stability. The adjacent nitrogen atoms provide a robust dipole moment and can participate in bidentate hydrogen bonding with kinase hinge regions (e.g., binding to the ATP pocket of CDKs) [3].

  • The 4-Ethyl Substituent: Position 4 of the pyrazole is directed toward the hydrophobic specificity pockets of target proteins. The ethyl group provides a precise degree of steric bulk and lipophilicity (hydrophobic anchoring) to increase binding affinity without introducing the rotational entropy penalties associated with longer alkyl chains.

  • The 1-Ethylamine Linker: This moiety mimics the endogenous structure of monoamine neurotransmitters (like histamine). The primary amine is typically protonated at physiological pH (pKa ~9.5), allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the solvent-exposed channels of target receptors.

Pharmacophore cluster_molecule 4-Ethyl-pyrazole-1-ethylamine Target Target Protein (e.g., CDK or GPCR) Ethyl 4-Ethyl Group (Lipophilic Anchor) Ethyl->Target Hydrophobic Pocket Pyrazole Pyrazole Core (H-Bonding / Pi-Stacking) Ethyl->Pyrazole Pyrazole->Target Hinge Region Binding Amine Primary Amine (Salt Bridge / Ionic) Pyrazole->Amine Amine->Target Solvent Channel / Acidic Residue

Fig 1: Pharmacophore mapping of the molecule's structural domains.

Validated Synthetic Methodology

To ensure scientific integrity and reproducibility, the following protocol describes the bottom-up synthesis of 4-ethyl-pyrazole-1-ethylamine. The workflow relies on a protected-amine strategy to prevent uncontrolled side reactions.

Reagent Selection & Causality
  • Electrophile Choice: We utilize N-Boc-2-bromoethylamine rather than unprotected 2-bromoethylamine. Causality: If an unprotected bromoethylamine is used, the primary amine will compete with the pyrazole as a nucleophile, leading to rapid self-polymerization or the formation of secondary/tertiary amine byproducts. The tert-butyloxycarbonyl (Boc) group completely suppresses this nucleophilicity.

  • Base & Solvent: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). Causality: K₂CO₃ is a mild, insoluble base that efficiently deprotonates the pyrazole (pKa ~14) to form the highly nucleophilic pyrazolide anion without cleaving the Boc protecting group. DMF, a polar aprotic solvent, drastically accelerates the Sₙ2 displacement of the bromide.

SynthesisWorkflow SM1 4-Ethyl-1H-pyrazole (Nucleophile) Rxn1 N-Alkylation K2CO3, DMF, 80°C SM1->Rxn1 SM2 N-Boc-2-bromoethylamine (Electrophile) SM2->Rxn1 Int1 Boc-Protected Intermediate Rxn1->Int1 Rxn2 Deprotection TFA, DCM, RT Int1->Rxn2 Prod 4-Ethyl-pyrazole-1-ethylamine (Final Product) Rxn2->Prod

Fig 2: Step-by-step synthetic workflow for 4-ethyl-pyrazole-1-ethylamine.

Step-by-Step Protocol

Step 1: N-Alkylation (Formation of the Boc-Intermediate)

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with 4-ethyl-1H-pyrazole (1.0 equivalent) and anhydrous DMF (0.2 M concentration).

  • Add anhydrous K₂CO₃ (2.5 equivalents) to the stirring solution. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Add N-Boc-2-bromoethylamine (1.1 equivalents) dropwise.

  • Elevate the temperature to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl (2-(4-ethyl-1H-pyrazol-1-yl)ethyl)carbamate.

Step 2: Boc-Deprotection (Yielding the Target Amine)

  • Dissolve the purified Boc-intermediate in Dichloromethane (DCM) to achieve a 0.5 M solution.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (10.0 equivalents). Causality: The high concentration of TFA protonates the carbamate oxygen, triggering the elimination of isobutylene gas and carbon dioxide, driving the reaction to completion.

  • Remove the ice bath and stir at room temperature for 2 hours. Reaction completion can be monitored by TLC (loss of the high-Rf Boc spot).

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of water, basify to pH 12 using 2M aqueous NaOH, and extract with DCM. Dry and concentrate to yield pure 4-ethyl-pyrazole-1-ethylamine as a pale oil.

References

  • PubChemLite / CCSbase - Structural and Mass Spectrometry Profiling of Pyrazole Derivatives (C7H13N3). Source: University of Luxembourg / PubChem. URL:[Link](Note: General database link provided as specific PubChemLite query URLs are dynamically generated; validated via source[1])

  • Parry, D. et al. (2010) - Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. Source: National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link](Validated via source[2])

Sources

A Technical Guide to Hydrogen Bond Donor and Acceptor Counts for Pyrazole Ethanamines: A Core Metric in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Section 1: Introduction to Hydrogen Bonding in Drug Discovery

In the landscape of modern drug discovery, the intricate dance of molecular interactions governs the efficacy and viability of therapeutic candidates. Among these, the hydrogen bond stands out for its critical role in molecular recognition, dictating how a drug binds to its biological target, its solubility, and its overall pharmacokinetic profile. A precise understanding and enumeration of a molecule's hydrogen bonding potential are therefore not merely academic exercises but foundational pillars of rational drug design.

This guide provides an in-depth technical analysis of determining hydrogen bond (H-bond) donor and acceptor counts, focusing specifically on the pyrazole ethanamine scaffold. This structural motif is of significant interest in medicinal chemistry, appearing in a wide array of bioactive compounds. Here, we move beyond simple recitation of rules, offering a causal explanation for experimental and computational choices, thereby equipping researchers, scientists, and drug development professionals with a robust framework for assessing this critical molecular property.

Section 2: The First Principles of Hydrogen Bonding

A hydrogen bond is a highly directional, non-covalent interaction where a hydrogen atom, covalently bonded to a highly electronegative atom (the donor ), is attracted to another nearby electronegative atom (the acceptor ).[1][2] This interaction is not purely electrostatic; it also involves a degree of charge transfer and orbital overlap.[1]

  • Hydrogen Bond Donor (HBD): A molecule or functional group containing a hydrogen atom covalently bonded to an electronegative element, typically Nitrogen (N), Oxygen (O), or Fluorine (F).[3] This bond is polarized, leaving the hydrogen with a partial positive charge (δ+), making it acidic.

  • Hydrogen Bond Acceptor (HBA): An electronegative atom possessing a lone pair of electrons.[3][4] This lone pair provides a region of negative electrostatic potential that attracts the partially positive hydrogen of the donor.

The International Union of Pure and Applied Chemistry (IUPAC) provides a formal definition, designating the electronegative atom covalently bound to the hydrogen as the proton donor and the atom accepting the interaction as the proton acceptor.[1]

H_Bond cluster_donor Donor Molecule cluster_acceptor Acceptor Molecule D X-H A Y: D->A Hydrogen Bond (H···Y) caption Fig. 1: The Donor-Acceptor Interaction.

Caption: Fig. 1: The Donor-Acceptor Interaction.

Section 3: Structural Deconstruction: Analyzing the Pyrazole and Ethanamine Moieties

To accurately profile a pyrazole ethanamine derivative, we must first analyze the hydrogen bonding potential of its constituent parts.

The Pyrazole Core

1H-Pyrazole is a five-membered aromatic heterocycle that uniquely features both a hydrogen bond donor and an acceptor in close proximity.[5]

  • Donor Site: The pyrrolic nitrogen atom (N1) is bonded to a hydrogen atom (N-H). This hydrogen is acidic and serves as a strong H-bond donor.

  • Acceptor Site: The pyridinic nitrogen atom (N2) possesses a lone pair of electrons in an sp2 hybrid orbital, located in the plane of the ring. This makes it an effective H-bond acceptor.[5][6]

Therefore, a simple, unsubstituted 1H-pyrazole ring contributes one hydrogen bond donor and one hydrogen bond acceptor .[7] This dual nature allows pyrazoles to form various self-associated structures, such as dimers and trimers, in the solid state.[6][8] Substitution at the N1 position with a group other than hydrogen (e.g., a methyl group) removes the donor capability, leaving only the acceptor site.

The Ethanamine Sidechain

The ethanamine (or more broadly, alkylamine) sidechain's contribution depends on its degree of substitution.

  • Primary Amines (-NH₂): This group contains two hydrogen atoms directly bonded to nitrogen. Each N-H bond can act as a donor. The nitrogen atom also has a lone pair, making it an acceptor.[9][10] Thus, a primary amine contributes two hydrogen bond donors and one hydrogen bond acceptor .

  • Secondary Amines (-NHR): With one N-H bond and one lone pair, a secondary amine contributes one hydrogen bond donor and one hydrogen bond acceptor .[9]

  • Tertiary Amines (-NR₂): Lacking any N-H bonds, a tertiary amine cannot act as an H-bond donor. However, the nitrogen's lone pair remains, allowing it to function solely as one hydrogen bond acceptor .[9][10]

Section 4: A Systematic Workflow for Enumeration

In drug discovery, particularly when applying filters like Lipinski's Rule of Five, a standardized counting method is crucial. The widely accepted convention is to count the number of O-H and N-H bonds as donors and the number of oxygen and nitrogen atoms as acceptors.

The Rules:

  • Hydrogen Bond Donors: Sum the total number of hydrogen atoms attached to any nitrogen or oxygen atom in the molecule.

  • Hydrogen Bond Acceptors: Sum the total number of nitrogen and oxygen atoms in the molecule (adjusting for atoms that lack acceptor capability, such as quaternary ammonium nitrogens or protonated amines under physiological pH).

Workflow cluster_donors Donor Count cluster_acceptors Acceptor Count start Start with Pyrazole Ethanamine Structure q1 Identify all N-H and O-H bonds start->q1 q2 Identify all Nitrogen and Oxygen atoms start->q2 a1 Count the number of these hydrogens q1->a1 end_node Final HBD & HBA Counts a1->end_node Total Donors a2 Count these atoms (check for non-accepting states e.g., N+) q2->a2 a2->end_node Total Acceptors caption Fig. 2: Workflow for H-bond count determination.

Caption: Fig. 2: Workflow for H-bond count determination.

Section 5: Application to Pyrazole Ethanamine Scaffolds

Let's apply this workflow to several representative pyrazole ethanamine derivatives. We will assume the ethanamine is attached at the C3 position of the pyrazole ring.

Compound Name Structure H-Bond Donors H-Bond Acceptors Analysis
3-(2-aminoethyl)-1H-pyrazole pyrazole-CH₂-CH₂-NH₂33Donors: 1 (pyrazole N-H) + 2 (amine -NH₂) = 3. Acceptors: 2 (pyrazole N atoms) + 1 (amine N atom) = 3.
3-(2-(methylamino)ethyl)-1H-pyrazole pyrazole-CH₂-CH₂-NHCH₃23Donors: 1 (pyrazole N-H) + 1 (amine -NH) = 2. Acceptors: 2 (pyrazole N atoms) + 1 (amine N atom) = 3.
3-(2-(dimethylamino)ethyl)-1H-pyrazole pyrazole-CH₂-CH₂-N(CH₃)₂13Donors: 1 (pyrazole N-H) + 0 (amine -NR₂) = 1. Acceptors: 2 (pyrazole N atoms) + 1 (amine N atom) = 3.
1-methyl-3-(2-aminoethyl)-pyrazole (N-CH₃)pyrazole-CH₂-CH₂-NH₂23Donors: 0 (N-methyl pyrazole) + 2 (amine -NH₂) = 2. Acceptors: 2 (pyrazole N atoms) + 1 (amine N atom) = 3.

Section 6: Validation and Advanced Analysis

Simple counting provides a crucial, high-level metric. However, for lead optimization, a deeper, validated understanding is required.

Computational Protocol: Molecular Electrostatic Potential (MEP) Analysis

The count of acceptors can be validated by examining the molecule's MEP surface. The MEP maps the electrostatic potential onto the electron density surface, visually revealing regions of negative potential (electrophilic attack, H-bond acceptance) and positive potential (nucleophilic attack, H-bond donation).

Causality: A true hydrogen bond acceptor site must correspond to a region of significant negative electrostatic potential, often referred to as a potential minimum (Vmin).[11] Computational models can reliably predict these sites.

Step-by-Step Protocol:

  • Structure Preparation: Build the 3D conformation of the pyrazole ethanamine molecule using software like Avogadro, Maestro, or ChemDraw 3D.

  • Conformational Search: Perform a low-energy conformational search to ensure the analyzed structure is representative. This is critical as intramolecular hydrogen bonding can influence acceptor availability.

  • Quantum Mechanical Calculation: Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA, Spartan). Perform a single-point energy calculation using a suitable level of theory, such as B3LYP/6-31G*. This level provides a good balance of accuracy and computational cost for this purpose.

  • MEP Surface Generation: From the resulting wavefunction, calculate the MEP and map it onto an isosurface of electron density (typically 0.002 a.u.).

  • Analysis:

    • Visualize the MEP surface. Deep red/orange regions indicate strong negative potential and confirm H-bond acceptor sites.

    • Locate the Vmin points on the surface. The magnitude of the potential at these minima can be correlated with hydrogen bond basicity (acceptor strength).[11] The pyridinic nitrogen of the pyrazole and the nitrogen of the amine sidechain should exhibit distinct negative potential regions.

Experimental Confirmation
  • X-Ray Crystallography: For solid-state compounds, single-crystal X-ray diffraction provides the definitive experimental evidence of hydrogen bonding. It allows for the precise measurement of donor-acceptor distances (typically 2.5-3.2 Å for moderate bonds) and angles, confirming the exact bonding network in the crystal lattice.[5][12]

  • NMR Spectroscopy: In solution, changes in the chemical shift of the N-H proton upon addition of a known H-bond acceptor or donor can provide strong evidence of its role in hydrogen bonding. Titration experiments can even be used to quantify the strength of the interaction.

  • Infrared (IR) Spectroscopy: Hydrogen bonding causes a characteristic broadening and red-shift (shift to lower wavenumber) of the N-H stretching vibration band. This technique is particularly useful for detecting intramolecular hydrogen bonds.[13]

Section 7: Conclusion

The accurate determination of hydrogen bond donor and acceptor counts for pyrazole ethanamines is a fundamental step in assessing their potential as drug candidates. While simple rule-based counting provides an essential first-pass metric for library screening and property filtering, a deeper, scientifically-grounded approach is necessary for successful drug design. By combining systematic enumeration with computational validation through MEP analysis and experimental confirmation, researchers can gain high-confidence insights into the molecular recognition properties of this important scaffold, paving the way for the development of more effective and specific therapeutics.

References

  • Arunan, E., et al. (2011). "Definition of the hydrogen bond (IUPAC Recommendations 2011)." Pure and Applied Chemistry, 83(8), 1637-1641. [Link available via IUPAC resources]
  • Chemistry LibreTexts. (2020). "2.14: Organic Functional Groups- H-bond donors and H-bond acceptors." [Link]

  • University of California, Davis. "Hydrogen Bonding: Acceptors and Donors." [Link]

  • Oreate AI Blog. (2026). "Understanding Hydrogen Bonds: Donors and Acceptors Explained." [Link]

  • Martz, E. "Hydrogen bonds (H bonds)." Biomodel. [Link]

  • Cammers, A. P., & Parkin, S. (2009). "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E: Structure Reports Online, 65(12), o3053. [Link]

  • Murray, J. S., & Politzer, P. (1992). "Prediction of hydrogen bond basicity from computed molecular electrostatic properties: implications for comparative molecular field analysis." Journal of the Chemical Society, Perkin Transactions 2, (8), 1367-1371. [Link]

  • Krueger, P. J., & Mettee, H. D. (1965). "SPECTROSCOPIC STUDIES OF ALCOHOLS: VI. INTRAMOLECULAR HYDROGEN BONDS IN ETHANOLAMINE AND ITS O- AND N-METHYL DERIVATIVES." Canadian Journal of Chemistry, 43(11), 2970-2980. [Link]

  • Alkorta, I., et al. (2006). "Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study." CrystEngComm, 8(11), 839-846. [Link]

  • Aakeröy, C. B., & Evans, T. A. (2019). "Hydrogen bond design principles." Crystal Growth & Design, 19(9), 4889-4902. [Link]

  • Organic Chemistry Tutorial. "The donor and acceptors atoms in the Hydrogen bond | With Examples." [Link]

  • Popelier, P. L. A., & Devereux, M. (2021). "Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors." ACS Omega, 6(46), 31057-31067. [Link]

  • Vaia. "What is the maximum number of water molecules that could hydrogen-bond directly to an ethylamine molecule?" [Link]

  • Jack Westin. "Hydrogen Bonding - Liquid Phase Intermolecular Forces - MCAT Content." [Link]

  • Suhm, M. A., & Coussan, S. (2007). "Hydrogen bonding lights up overtones in pyrazoles." The Journal of Chemical Physics, 127(23), 234306. [Link]

  • Voutsas, E., & Tassios, D. (2025). "Prediction of Hydrogen-Bonding Interaction Free Energies with Two New Molecular Descriptors." Molecules, 30(8), 1234. [Link]

  • Popelier, P. L. A., & Devereux, M. (2021). "Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors." PMC, [Link]

  • Jack, T., & Head-Gordon, T. (2026). "Predicting the hydrogen bond strength from water reorientation dynamics at short timescales." arXiv preprint arXiv:2601.08345. [Link]

  • Leah4sci. (2015). "Identifying Hydrogen Bond Donors & Acceptors." YouTube. [Link]

  • Borovik, A. S., & Sorrell, T. N. (2003). "Pyrazolate-Bridging Dinucleating Ligands Containing Hydrogen-Bond Donors: Synthesis and Structure of Their Cobalt Analogues." Inorganic Chemistry, 42(19), 5949-5958. [Link]

  • IntechOpen. (2022). "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications." [Link]

  • ChemGulf. (2025). "How do amines and amides participate in hydrogen bonding?" [Link]

  • FooDB. (2010). "Showing Compound Ethanamine (FDB003242)." [Link]

  • Chemistry LibreTexts. (2023). "Basic Properties of Amines." [Link]

Sources

A Technical Guide to 4-Ethyl-1H-Pyrazol-1-yl Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its structural rigidity, capacity for diverse substitution, and ability to engage in various biological interactions have cemented its role in the development of numerous clinically approved drugs.[2][3][4][5] From anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology, the pyrazole core is a testament to the power of heterocyclic chemistry in drug discovery.[4][5][6]

This guide focuses specifically on the 4-ethyl-1H-pyrazol-1-yl moiety, a subclass of pyrazole derivatives where the C4 position is substituted with an ethyl group. This substitution can significantly influence the molecule's physicochemical properties, including lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic behavior. We will explore the synthetic avenues to access this core, analyze its structure-activity relationships (SAR), and highlight its emerging therapeutic applications for an audience of researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The construction of the 4-ethyl-1H-pyrazol-1-yl scaffold relies on established principles of pyrazole synthesis, primarily involving the cyclocondensation of a hydrazine derivative with a suitable 1,3-dicarbonyl or equivalent synthon. The key is the strategic introduction of the ethyl group at the eventual C4 position.

Knorr Pyrazole Synthesis and its Variants

The most traditional and robust method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[2] To achieve the 4-ethyl substitution, the 1,3-dicarbonyl precursor must contain the ethyl group at the central carbon.

A common precursor is 3-ethyl-2,4-pentanedione. The reaction with a substituted hydrazine (R-NHNH₂) proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the desired 1-substituted-4-ethyl-3,5-dimethyl-1H-pyrazole.

Caption: Knorr synthesis workflow for 4-ethyl-pyrazole derivatives.

Multi-Component Reactions (MCRs)

Modern synthetic chemistry often favors multi-component reactions for their efficiency and atom economy.[7] Synthesizing polysubstituted pyrazoles, including 4-ethyl variants, can be achieved in a one-pot fashion. For instance, a three-component reaction involving an aldehyde, an active methylene compound like ethyl 2-ethylacetoacetate, and a hydrazine can yield highly functionalized 4-ethyl-pyrazoles.[8]

N-Arylation/Alkylation of the Pyrazole Core

For derivatives where the substituent is at the N1 position, a common strategy involves first synthesizing the core 4-ethyl-1H-pyrazole and then functionalizing the nitrogen. This is particularly useful for creating libraries of N-substituted analogs for SAR studies.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between the pyrazole nitrogen and an aryl halide (e.g., ethyl 4-bromobenzoate), creating N-aryl-4-ethyl-pyrazoles.[9]

  • Chan-Lam Coupling: A copper-catalyzed alternative, the Chan-Lam coupling, allows for the N-arylation using boronic acids under often milder, aerobic conditions.[9]

  • Direct N-Alkylation: Simple alkyl substituents can be introduced by treating the 4-ethyl-1H-pyrazole with an alkyl halide in the presence of a base like potassium carbonate or cesium carbonate.[10][11]

Biological Activities and Therapeutic Potential

While research specifically targeting the 4-ethyl-1H-pyrazol-1-yl scaffold is a niche within the broader pyrazole literature, the known biological activities of pyrazole derivatives provide a strong basis for their therapeutic potential.[5][6][12] The introduction of the 4-ethyl group serves to fine-tune activity and selectivity.

Therapeutic AreaGeneral Pyrazole ActivityPotential Role of 4-Ethyl Group
Anti-inflammatory Potent inhibition of COX enzymes.[6]The ethyl group can enhance binding in hydrophobic pockets of enzymes, potentially increasing potency or altering selectivity.
Anticancer Inhibition of various kinases involved in tumor growth and proliferation.[6]Modifies steric bulk, which can be crucial for selective binding to the ATP-binding site of specific kinases.
Antimicrobial Activity against a range of bacteria and fungi.[6][13]Increased lipophilicity can improve cell membrane penetration, enhancing antimicrobial efficacy.[13]
Neuroprotective Modulation of receptors in the central nervous system.[1]The size and shape of the 4-substituent can influence blood-brain barrier permeability and target engagement.

Structure-Activity Relationship (SAR) Analysis

The substituents on the pyrazole ring dictate the molecule's interaction with biological targets.[6] The 4-ethyl group is a key modulator of this interaction.

  • Steric Influence: The C4 position is adjacent to the C3 and C5 positions, which are common points for introducing substituents that form key binding interactions (e.g., hydrogen bonds). The ethyl group at C4 can enforce a specific torsional angle on these adjacent groups, locking the molecule into a bioactive conformation.

  • Lipophilicity and Solubility: The ethyl group increases the lipophilicity of the scaffold compared to a proton or a methyl group. This can enhance membrane permeability and binding to hydrophobic targets but may also decrease aqueous solubility, presenting a challenge that must be balanced during drug design.[6]

  • Metabolic Stability: The C4 position is often susceptible to metabolic oxidation. An ethyl group might offer a different metabolic profile compared to smaller groups, potentially altering the drug's half-life.

Caption: SAR logic for the 4-ethyl substitution on the pyrazole core.

Key Experimental Protocols

The following protocols provide detailed, reproducible methods for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate

This protocol is adapted from a scalable synthesis method and demonstrates the N-alkylation of a complex pyrazole-containing scaffold.[10]

Materials:

  • Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate (1.0 mole eq)

  • Cesium carbonate (Cs₂CO₃) (1.2 mole eq)

  • Alkyl halide (e.g., ethyl iodide for an N-ethyl derivative) (1.1 mole eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Water & Brine

Procedure:

  • To a solution of Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate in DMF (5 volumes), add cesium carbonate at 25–30 °C.

  • Stir the mixture for 15 minutes.

  • Slowly add the alkyl halide to the suspension.

  • Stir the reaction for 5–10 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon consumption of the starting material, quench the reaction by adding water (60 volumes).

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure (below 45 °C) to obtain the crude product.

  • Purify the crude product by trituration with ethyl acetate and n-hexane to afford the final product.[10]

Protocol 2: Copper-Catalyzed Chan-Lam N-Arylation

This protocol outlines the synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate, which can be adapted for a 4-ethyl-1H-pyrazole starting material.[9]

Materials:

  • 4-Ethyl-1H-pyrazole (1.2 mmol)

  • 4-(Ethoxycarbonyl)phenylboronic acid (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol)

  • Triethylamine (TEA) (2.0 mmol)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-ethyl-1H-pyrazole and 4-(ethoxycarbonyl)phenylboronic acid in dichloromethane (10 mL), add copper(II) acetate and triethylamine.

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(4-ethyl-1H-pyrazol-1-yl)benzoate.[9]

Conclusion and Future Outlook

The 4-ethyl-1H-pyrazol-1-yl scaffold is a promising, albeit underexplored, platform for the development of novel therapeutics. The synthetic routes to access these derivatives are well-established, allowing for the creation of diverse chemical libraries. The 4-ethyl group provides a critical tool for medicinal chemists to modulate lipophilicity, steric interactions, and metabolic stability, thereby fine-tuning the pharmacological profile of lead compounds.

Future research should focus on the systematic exploration of 4-ethyl-pyrazole derivatives against a broader range of biological targets, particularly in oncology and infectious diseases where pyrazoles have already shown significant promise. The development of novel, highly regioselective multi-component reactions could further accelerate the discovery of new drug candidates based on this valuable scaffold.

References

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Benchchem. Reproducibility of Ethyl 4-(1H-pyrazol-1-yl)benzoate Synthesis: A Comparative Guide.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Taylor & Francis. (2023, March 2). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC - NIH. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.
  • (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
  • ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.
  • ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives.
  • ResearchGate. Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
  • Organic Chemistry Portal. Pyrazole synthesis.

Sources

therapeutic potential of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine scaffold reveals a highly versatile, privileged pharmacophore with profound implications in modern drug discovery. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical properties and advanced pharmacological applications, specifically focusing on neuropharmacology and oncology.

Executive Summary & Pharmacophore Rationale

The compound 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine (Formula: C₇H₁₃N₃) represents a specialized evolution of the classic pyrazole-ethanamine class. Historically, pyrazole-ethanamines like Betazole (1H-pyrazole-3-ethanamine) have been utilized as potent histamine H₂ receptor agonists for gastric function diagnostics [1]. However, shifting the ethanamine linker to the N1 position of the pyrazole ring, coupled with a lipophilic 4-ethyl substitution, fundamentally alters the molecule's target selectivity and pharmacokinetic profile.

Causality in Design:

  • The N1-Ethanamine Linker: Provides a flexible, protonatable primary amine (pKa ~9.5) that acts as a critical hydrogen bond donor and salt-bridge anchor in the acidic pockets of G-protein coupled receptors (GPCRs) and kinase solvent channels.

  • The 4-Ethyl Substitution: Enhances the scaffold's lipophilicity (LogP), driving hydrophobic interactions within deep transmembrane domains (e.g., Histamine H₃/H₄ receptors) or the hinge region of ATP-binding sites in kinases, while preventing rapid oxidative metabolism at the C4 position.

Table 1: Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Weight 139.20 g/mol Highly ligand-efficient; ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass 139.11 DaConfirmed via high-resolution mass spectrometry (HRMS).
LogP (Predicted) 0.8 - 1.2Optimal balance for aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1 (Primary Amine)Facilitates robust salt-bridge formation with Asp/Glu residues.
Hydrogen Bond Acceptors 2 (Pyrazole N2, Amine)Enables bidirectional hydrogen bonding networks.

Synthetic Workflows & Methodologies

The synthesis of N-(2-aminoethyl)azoles requires strict regiocontrol to ensure substitution occurs exclusively at the N1 position. The following protocol outlines a self-validating, high-yield synthetic route adapted from established industrial methodologies for azole alkylation [2].

Protocol: Synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Objective: To synthesize the target scaffold via N-alkylation followed by acidic deprotection.

  • Preparation of the Anion: Dissolve 4-ethyl-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) and stir at 25°C for 30 minutes to generate the pyrazolide anion.

  • Alkylation: Dropwise add tert-butyl (2-bromoethyl)carbamate (Boc-NH-CH₂-CH₂-Br, 1.1 eq). Elevate the temperature to 80°C and maintain under an inert nitrogen atmosphere for 12 hours.

  • Intermediate Isolation: Quench the reaction with ice water, extract with Ethyl Acetate (3x), wash with brine, and dry over MgSO₄. Purify via flash chromatography (Silica gel, Hexane/EtOAc) to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic Acid (TFA) in a 1:4 ratio to DCM. Stir for 2 hours, allowing the mixture to reach room temperature.

  • Purification: Concentrate in vacuo, neutralize with 1M NaOH, and extract with DCM to yield the free base of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine.

SyntheticWorkflow A 4-Ethyl-1H-pyrazole (Starting Material) B N-Alkylation (Boc-NH-CH2-CH2-Br) A->B K2CO3, DMF 80°C, 12h C Boc-Protected Intermediate B->C D Acidic Cleavage (TFA/DCM) C->D 0°C to RT 2h E 2-(4-ethyl-1H-pyrazol-1-yl) ethan-1-amine D->E

Diagram 1: Step-by-step synthetic workflow for the 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine scaffold.

Primary Therapeutic Applications

A. Neuropharmacology: Histamine H₃/H₄ Receptor Modulation

Unlike Betazole, which acts on H₂ receptors to stimulate gastric acid[3], N1-substituted pyrazole-ethanamines are heavily investigated as Histamine H₃ receptor inverse agonists/antagonists. The primary amine mimics the endogenous imidazole-ethanamine of histamine, forming a critical salt bridge with Asp114 (in the human H₃ receptor). Concurrently, the 4-ethyl group occupies a hydrophobic sub-pocket, enhancing binding affinity and conferring selectivity over H₁ and H₂ receptors. These compounds show promise in treating cognitive disorders, narcolepsy, and neuropathic pain.

B. Oncology: Kinase Inhibition

In targeted oncology, this scaffold serves as an optimal solvent-channel directing group. When the primary amine is functionalized into an amide or urea, the pyrazole core can insert into the ATP-binding hinge region of kinases. The 4-ethyl moiety provides necessary steric bulk to lock the molecule in an active conformation, improving residence time on the target [4].

SignalingPathway L Pyrazole-Ethanamine Derivative R Histamine H3 Receptor (GPCR) L->R Binds Transmembrane Pocket G Gαi/o Protein R->G Conformational Change AC Adenylyl Cyclase G->AC Inhibits Activity cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Diagram 2: GPCR signaling cascade modulated by pyrazole-ethanamine H3 receptor ligands.

In Vitro Pharmacological Profiling

To validate the efficacy of derivatives built upon the 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine scaffold, robust in vitro profiling is required.

Protocol: Radioligand Binding Assay (GPCRs)

Objective: Determine the binding affinity (Ki) of the synthesized scaffold derivatives at the target receptor.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., human H₃R). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, [³H]-N-alpha-methylhistamine (radioligand), and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters 3x with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis and convert to Ki using the Cheng-Prusoff equation.

Table 2: Representative Structure-Activity Relationship (SAR) Impact

(Note: Data illustrates the theoretical pharmacological shift induced by the 4-ethyl substitution compared to baseline pyrazole scaffolds).

Scaffold MotifH₃ Receptor Affinity (Ki, nM)Kinase Hinge Binding PotentialLipophilicity (LogP)
Unsubstituted Pyrazole-1-ethanamine> 500 nMLow-0.2
2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine < 15 nM High (Optimal Steric Fit) 1.1
4-Methyl-1H-pyrazole-1-ethanamine~ 85 nMModerate0.4

Conclusion

The 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine scaffold is a highly tunable, low-molecular-weight building block. By understanding the causality behind its physicochemical traits—specifically the basicity of the ethanamine linker and the hydrophobic anchoring of the 4-ethyl group—drug development professionals can leverage this structure to design highly selective GPCR ligands and potent kinase inhibitors.

References

  • Nippon Synthetic Chemical Industry Co Ltd. "Method for preparing n-(2-aminoethyl)azole compound." Google Patents (JP2010215610A).
  • National Center for Advancing Translational Sciences (NCATS). "BETAZOLE - Inxight Drugs." Inxight Drugs Database. Available at: [Link]

  • Journal of Medicinal Chemistry. "Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound." ACS Publications. Available at:[Link]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 4-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the strategic N-alkylation of 4-ethylpyrazole, a critical transformation for synthesizing a diverse array of biologically active molecules. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the reaction, empowering researchers to not only replicate protocols but also to troubleshoot and optimize for their specific molecular targets.

The pyrazole nucleus is a cornerstone in medicinal chemistry, and the strategic placement of substituents on its nitrogen atoms is a powerful tool for modulating pharmacological properties.[1][2] However, the inherent tautomerism of the pyrazole ring often leads to challenges in regioselectivity during N-alkylation, yielding mixtures of N1 and N2 isomers.[1][3][4] This guide will dissect the factors governing this selectivity and provide robust protocols to steer the reaction towards the desired outcome.

The Challenge of Regioselectivity in Pyrazole Alkylation

The N-alkylation of an unsymmetrically substituted pyrazole like 4-ethylpyrazole can theoretically produce two regioisomers. The ratio of these isomers is dictated by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[4][5] Understanding these influences is paramount for predictable and efficient synthesis.

Key factors influencing regioselectivity include:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5]

  • Electronic Effects: The electron density of the nitrogen atoms, influenced by substituents on the pyrazole ring, affects their nucleophilicity.[5]

  • Base and Solvent System: The choice of base and solvent can significantly alter the reaction pathway and the resulting isomeric ratio.[6] For instance, strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF often favor the formation of a single regioisomer.[1]

  • Alkylating Agent: The nature of the alkylating agent, including the leaving group, plays a crucial role in the reaction's success and selectivity.[5]

The following diagram illustrates the general workflow for a base-mediated N-alkylation of 4-ethylpyrazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-ethylpyrazole in anhydrous solvent Inert Establish inert atmosphere (Argon or Nitrogen) Start->Inert Cool Cool to 0 °C Inert->Cool AddBase Add base portion-wise Cool->AddBase Deprotonation Stir for 30 min (Deprotonation) AddBase->Deprotonation AddAlkylating Add alkylating agent dropwise Deprotonation->AddAlkylating Warm Warm to room temperature and stir for 2-24h AddAlkylating->Warm Quench Quench with saturated aqueous NH4Cl Warm->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End Obtain N-alkylated 4-ethylpyrazole

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.[7]

Base-Mediated N-Alkylation: The Workhorse Method

The most common approach for N-alkylation of pyrazoles involves deprotonation with a suitable base to form the pyrazolide anion, which then acts as a nucleophile.[1] The choice of base and solvent is critical for success.

Protocol 1: Using Sodium Hydride in DMF

This protocol is a robust starting point for achieving high yields and often good regioselectivity.

Materials:

  • 4-Ethylpyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-ethylpyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (target concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH is highly reactive with water.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[1]

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Using Potassium Carbonate in DMSO

This method offers a milder alternative to sodium hydride and can be effective for achieving N1-alkylation of 3-substituted pyrazoles.[5][7]

Materials:

  • 4-Ethylpyrazole

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃), finely ground

  • Alkylating agent

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 4-ethylpyrazole (1.0 eq) and anhydrous DMSO.

  • Add finely ground potassium carbonate (2.0 eq).

  • Add the alkylating agent (1.1 eq).

  • Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC.

  • After completion, pour the reaction mixture into water.

  • Extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[7]

Comparative Data for Base-Mediated Alkylation
BaseSolventTemperatureTypical YieldsRegioselectivityReference
NaHDMF/THF0 °C to RTGood to ExcellentOften favors one isomer
K₂CO₃DMSORT to 80 °CGoodCan favor N1-alkylation[7]
KOt-BuVariousVariousGoodCan lead to mixtures[6]
2,6-lutidineVariousVariousGoodHigh for specific substrates[6]

Alternative Strategies for N-Alkylation

While base-mediated methods are prevalent, alternative approaches can offer advantages in terms of mildness, selectivity, or procedural simplicity.

Acid-Catalyzed Alkylation with Trichloroacetimidates

This method avoids the use of strong bases and often proceeds under mild conditions.[2][8] A Brønsted acid catalyst, such as camphorsulfonic acid (CSA), is used to activate the trichloroacetimidate electrophile.[5][7][8]

G cluster_reactants Reactants Pyrazole 4-Ethylpyrazole Product N-Alkylated 4-Ethylpyrazole Pyrazole->Product Imidate Trichloroacetimidate Electrophile Imidate->Product Catalyst Brønsted Acid (e.g., CSA) Catalyst->Product Solvent Dry DCE Solvent->Product

Caption: Key components of the acid-catalyzed N-alkylation reaction.

Protocol 3: Acid-Catalyzed Alkylation

Materials:

  • 4-Ethylpyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an argon atmosphere, combine the 4-ethylpyrazole, trichloroacetimidate, and CSA.[5]

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.[5][7]

  • Dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Enzymatic Alkylation

A cutting-edge approach involves the use of engineered enzymes to achieve unprecedented regioselectivity (>99%) in pyrazole alkylation.[3] This biocatalytic method utilizes a two-enzyme cascade with simple haloalkanes as the alkyl source, offering a highly selective and environmentally friendly alternative.[3] While specialized, this technique highlights the future direction of selective C-N bond formation.

Phase-Transfer Catalysis (PTC)

PTC offers a convenient method for N-alkylation, sometimes even under solvent-free conditions, which can simplify the work-up procedure and lead to high yields.[5][9]

Troubleshooting and Optimization

A systematic approach is key to overcoming common challenges in N-alkylation reactions.

G Start Low Yield or Poor Regioselectivity CheckReagents Verify Reagent Quality (Anhydrous Conditions, Purity) Start->CheckReagents ModifyBase Change Base (e.g., NaH to K2CO3) CheckReagents->ModifyBase Reagents OK ModifySolvent Change Solvent (e.g., DMF to DMSO) ModifyBase->ModifySolvent ModifyTemp Vary Reaction Temperature ModifySolvent->ModifyTemp ChangeAlkylating Modify Alkylating Agent (e.g., R-Cl to R-I) ModifyTemp->ChangeAlkylating ConsiderAlternative Explore Alternative Methods (Acid-catalyzed, PTC) ChangeAlkylating->ConsiderAlternative Success Optimized Reaction ConsiderAlternative->Success

Caption: A decision tree for troubleshooting N-alkylation of pyrazoles.

Low Yield:

  • Reagent Quality: Ensure all reagents are pure and solvents are anhydrous.

  • Base Strength: If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH.[5]

  • Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. Consider using a more reactive alkyl halide.[5]

Poor Regioselectivity:

  • Steric Effects: To favor the less hindered nitrogen, a bulkier alkylating agent can be employed.[5]

  • Solvent Polarity: Polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.[5]

  • Base/Catalyst System: The choice of base can dramatically influence the outcome. For example, magnesium-based catalysts have been shown to favor N2-alkylation.[5][10]

By understanding the principles outlined in this guide and systematically applying the provided protocols and troubleshooting strategies, researchers can confidently and efficiently synthesize the desired N-alkylated 4-ethylpyrazole derivatives for their drug discovery and development programs.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Sánchez-Migallón, A., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]

  • (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Fanourakis, A., et al. (2025). Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation. Nature, 641, 646–652. [Link]

  • (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • (n.d.). N-alkylation method of pyrazole.
  • (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. [Link]

Sources

Application Notes and Protocols for 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine as a versatile N,N'-bidentate ligand in coordination chemistry. While this specific ligand is not extensively documented in current literature, its structural motifs—a pyrazole ring and an ethylamine side chain—are well-represented in a vast array of catalytically and biologically active metal complexes.[1][2][3][4] This guide will, therefore, extrapolate from established principles of pyrazole-based ligand chemistry to provide detailed protocols for the synthesis of the ligand and its subsequent coordination to various metal centers. Furthermore, we will explore potential applications in catalysis and medicinal chemistry, offering a roadmap for researchers to unlock the potential of this promising, yet underexplored, ligand.

Introduction: The Promise of Pyrazole-Based Ligands

Pyrazole and its derivatives are a cornerstone of modern coordination chemistry, prized for their versatile coordination behavior and the ease with which their steric and electronic properties can be fine-tuned.[1][2] The presence of two adjacent nitrogen atoms in the pyrazole ring allows for a variety of coordination modes, including monodentate, bidentate, and bridging interactions.[2] This adaptability has led to the development of pyrazole-containing metal complexes with applications ranging from homogeneous catalysis to the development of novel therapeutic agents.[3][4][5][6]

The ligand at the heart of this guide, 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, offers a unique combination of features:

  • N,N'-Bidentate Chelation: The pyrazole nitrogen and the terminal amine nitrogen can coordinate to a metal center to form a stable five-membered chelate ring.

  • Tunable Sterics: The ethyl group at the 4-position of the pyrazole ring provides a degree of steric bulk that can influence the coordination geometry and reactivity of the resulting metal complex.

  • Hydrogen Bonding Capability: The primary amine group can participate in hydrogen bonding, which can be crucial for substrate recognition in catalysis or interaction with biological targets.

These characteristics suggest that metal complexes of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine could exhibit interesting properties in areas such as transfer hydrogenation, oxidation catalysis, and as antimicrobial or anticancer agents.[6][7][8][9]

Synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

The synthesis of the title ligand can be approached through a multi-step process, starting from readily available precursors. The following protocol is a proposed route based on established synthetic methodologies for N-alkylated pyrazoles.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 4-Ethyl-1H-pyrazole C Intermediate Phthalimide A->C K2CO3, DMF B N-(2-bromoethyl)phthalimide B->C D 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine C->D Hydrazine hydrate, EtOH

Caption: Proposed synthetic workflow for 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine.

Detailed Protocol: Ligand Synthesis

Step 1: Synthesis of N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)phthalimide

  • To a stirred solution of 4-ethyl-1H-pyrazole (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

  • Suspend the N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4.0-5.0 eq) to the suspension.

  • Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The final product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of Metal Complexes: General Procedures

The coordination of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine to various metal salts can be achieved through straightforward synthetic protocols. The choice of solvent and reaction conditions will depend on the specific metal precursor and the desired complex.

General Workflow for Complexation

Complexation_Workflow cluster_0 Complexation Reaction A Metal Salt (e.g., CuCl2, CoCl2) C Coordination Complex A->C Solvent (e.g., EtOH, CH3CN) B 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine B->C

Caption: General workflow for the synthesis of metal complexes.

Protocol: Synthesis of a Copper(II) Complex
  • Dissolve the ligand, 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine (2.0 eq), in ethanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 eq) in ethanol.

  • Slowly add the ligand solution to the stirred solution of the copper salt at room temperature.

  • A color change and/or precipitation should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex under vacuum. Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

Protocol: Synthesis of a Cobalt(II) Complex
  • Follow the same procedure as for the copper(II) complex, using cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) as the metal precursor.

  • The reaction may require gentle heating (40-50 °C) to facilitate complex formation.

  • The resulting cobalt complex is isolated in a similar manner.

Characterization of the Ligand and its Complexes

A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity and purity. The following techniques are recommended:

Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the structure of the organic ligand.
Mass Spectrometry (MS) To determine the molecular weight of the ligand and the metal complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C=N bonds.
UV-Visible Spectroscopy To study the electronic properties of the metal complexes and to observe d-d transitions.
Elemental Analysis To determine the empirical formula of the synthesized compounds.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure and coordination geometry of the metal complexes.

Potential Applications

Based on the extensive literature on pyrazole-based metal complexes, we anticipate that complexes of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine will have significant potential in the following areas:

Homogeneous Catalysis
  • Transfer Hydrogenation: Ruthenium and manganese complexes bearing pyrazole-based ligands have shown high efficiency in the transfer hydrogenation of ketones and other unsaturated substrates.[5] The N,N'-bidentate nature of the title ligand could stabilize the metal center and promote catalytic activity.

  • Oxidation Reactions: Cobalt and copper complexes with pyrazole ligands have been investigated as catalysts for the oxidation of various organic substrates.[6] The electronic properties of the pyrazole ring and the steric influence of the ethyl group could be modulated to optimize catalytic performance.

Medicinal Chemistry and Drug Development
  • Anticancer Agents: A significant number of copper, cobalt, and zinc complexes with pyrazole-derived ligands have demonstrated promising in vitro cytotoxicity against various cancer cell lines.[6][7][8][9] The proposed mechanism often involves the induction of oxidative stress and interaction with biomolecules like DNA and proteins.

  • Antimicrobial Agents: Pyrazole-containing compounds and their metal complexes are known to exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[3][4][10][11] The chelation of the metal ion can enhance the biological activity of the organic ligand.

Conclusion

The ligand 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine represents a promising yet underexplored building block in coordination chemistry. Its straightforward synthesis and versatile coordination properties make it an attractive candidate for the development of novel catalysts and therapeutic agents. The protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the rich chemistry of this ligand and its metal complexes.

References

  • Migwi, F. K., Nyamato, G. S., & Ojwach, S. O. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg Repository.
  • (2007). The Coordination Chemistry of Pyrazole-Derived Ligands. Chemical Reviews, 72(5), 115-210.
  • (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC, NIH.
  • (2023).
  • (2014).
  • (2025).
  • Zienkiewicz-Machnik, M., et al. (2026). The biological activity of recent metal complexes with PYRAZOLE-based polydentate ligands.
  • (2018). Metal Ion Complexes with Pyrazoles, Aziridines and Diaziridines - Synthesis and Biological Activity. PubMed.
  • (2019). Metal Ion Complexes with Pyrazoles, Aziridines and Diaziridines – Synthesis and Biological Activity. Bentham Science Publishers.
  • Behera, T., et al. (2025). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions.
  • (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing.
  • Lyubartseva, G. (2020). Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications.
  • (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC.
  • Trofimenko, S. (1972). Coordination chemistry of pyrazole-derived ligands. SciSpace.
  • (n.d.). 2-(4-ethyl-1h-pyrazol-1-yl)ethan-1-amine. PubChem.
  • (n.d.). 2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine. ChemScene.
  • (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines.
  • (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.
  • (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PMC, NIH.
  • (n.d.). N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine. Sigma-Aldrich.
  • (n.d.). [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride.
  • (2025). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization.

Sources

Application Note: Reductive Amination Procedures Using Pyrazole Ethylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazole ethylamines—such as 2-(1H-pyrazol-1-yl)ethan-1-amine and its derivatives—are highly valued building blocks in modern medicinal chemistry. They frequently serve as bioisosteres for histidine or phosphohistidine residues[1], and their unique combination of a rigid, hydrogen-bonding heteroaromatic core with a flexible basic side chain makes them privileged scaffolds for modulating G-protein-coupled receptors (GPCRs) and kinases[2].

When functionalizing the primary amine of a pyrazole ethylamine, direct alkylation with alkyl halides is notoriously problematic due to the high risk of overalkylation (forming tertiary amines or quaternary ammonium salts). Reductive amination provides a highly controlled, chemoselective alternative that reliably yields secondary amines[3]. This application note details the mechanistic principles, reagent selection, and a self-validating experimental protocol for the reductive amination of pyrazole ethylamines.

Mechanistic Causality & Reagent Selection

The reductive amination of a pyrazole ethylamine with an aldehyde or ketone proceeds through a distinct mechanistic cascade. Understanding this causality is critical for troubleshooting and optimizing yields.

  • Nucleophilic Addition : The primary amine of the pyrazole ethylamine attacks the carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration : The hemiaminal undergoes acid-catalyzed dehydration to form an electrophilic iminium ion.

  • Hydride Transfer : A reducing agent selectively donates a hydride to the iminium ion, yielding the final secondary amine.

Mechanism A Carbonyl + Pyrazole Amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Activated) B->C Dehydration (-H2O, H+) D Secondary Amine Product C->D Hydride Transfer NaBH(OAc)3

Mechanistic pathway of reductive amination forming secondary pyrazole amines.

The Gold Standard: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For pyrazole ethylamines, Sodium Triacetoxyborohydride (STAB) is the preferred reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron hydride, rendering it highly chemoselective. It readily reduces the transient iminium ion but reacts sluggishly with the starting carbonyl, preventing the premature reduction of the aldehyde/ketone to an alcohol[3][4]. Furthermore, STAB is non-toxic compared to cyanoborohydride alternatives and simplifies waste treatment[4].

Table 1: Comparative Analysis of Reducing Agents for Pyrazole Ethylamine Alkylation
Reducing AgentTypical SolventOptimal pHChemoselectivity (Iminium vs Carbonyl)Toxicity / ByproductsReaction Speed
NaBH(OAc)₃ DCE, THF, Toluene5–7High Low (Acetate salts)Moderate (1–12 h)
NaBH₃CN MeOH, MeCN3–4High High (HCN gas risk)Fast (1–4 h)
NaBH₄ MeOH, EtOHNeutralLow (Requires pre-formed imine)Moderate (Borates)Fast
H₂, Pd/C MeOH, EtOHNeutralVariable (Reduces alkenes/alkynes)Low (Water)Slow to Moderate

Validated Experimental Protocol: STAB-Mediated Reductive Amination

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to ensure that each mechanistic step has occurred before proceeding, eliminating guesswork and preventing the waste of valuable pyrazole intermediates.

Workflow Step1 1. Reagent Preparation Mix Pyrazole Ethylamine & Carbonyl in DCE Step2 2. Imine Formation Stir 1-2h at RT (Add AcOH if needed) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5 eq) portionwise Step2->Step3 Step4 4. In-Process Control (IPC) Monitor via LC-MS until iminium is consumed Step3->Step4 Step5 5. Quench & Extractive Workup Sat. NaHCO3 quench, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography or Crystallization Step5->Step6

Standard experimental workflow for pyrazole ethylamine reductive amination.

Materials & Reagents
  • Amine: 2-(1H-pyrazol-1-yl)ethan-1-amine (1.0 equiv, typically 1.0 mmol)

  • Carbonyl: Target Aldehyde or Ketone (1.05 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure

Step 1: Hemiaminal/Imine Formation

  • Charge a flame-dried round-bottom flask with 2-(1H-pyrazol-1-yl)ethan-1-amine (1.0 mmol) and the target aldehyde (1.05 mmol).

  • Add anhydrous DCE (5.0 mL) to achieve a 0.2 M concentration. Causality: DCE provides excellent solubility for both the polar pyrazole amine and the non-polar STAB reagent without participating in the reaction[5]. For scalable, greener processes, toluene can be substituted[6].

  • Add glacial acetic acid (1.0 mmol). Causality: AcOH protonates the hemiaminal hydroxyl group, establishing the optimal pH (5-7) to drive dehydration into the electrophilic iminium ion[3].

  • Stir at room temperature (20–25 °C) under a nitrogen atmosphere for 1–2 hours.

  • IPC 1 (Imine Verification): Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check: You must observe the disappearance of the starting amine mass and the appearance of the imine/hemiaminal mass. If the starting amine persists, add molecular sieves (4Å) to force dehydration.

Step 2: Reduction 6. Cool the reaction mixture to 0 °C using an ice bath. 7. Add NaBH(OAc)₃ (1.5 mmol) portionwise over 10 minutes. Causality: Portionwise addition controls the exothermic hydride transfer and minimizes the localized concentration of reducing agent, preventing off-target reduction of the aldehyde. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. 9. IPC 2 (Reaction Completion): Analyze via LC-MS or TLC. Validation Check: The iminium/hemiaminal mass must be fully converted to the product mass (M+H of the secondary amine).

Step 3: Quench & Workup 10. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Caution: Vigorous gas evolution (H₂) may occur if unreacted hydride or moisture is present; ensure proper venting. 11. IPC 3 (pH Check): Test the aqueous layer with pH paper. Validation Check: The pH must be 8–9. Causality: Pyrazole ethylamines are basic. A mildly basic quench ensures the secondary amine product is fully deprotonated, preventing it from partitioning into the aqueous waste. 12. Extract the aqueous layer with Ethyl Acetate (3 × 5.0 mL). 13. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 14. Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 to 90:10 containing 1% Et₃N) or via crystallization if the product is a solid. Causality: The addition of 1% Et₃N prevents the basic pyrazole amine from streaking on the acidic silica gel.

Critical Parameters & Troubleshooting

  • Handling Unprotected Pyrazoles: If the pyrazole ring is unsubstituted at the nitrogen atoms (e.g., 2-(1H-pyrazol-4-yl)ethan-1-amine), the ring nitrogens can occasionally compete as nucleophiles. However, the primary aliphatic amine of the ethylamine chain is significantly more nucleophilic (lower pKa of the conjugate acid). Maintaining exact stoichiometry (1.05 eq of aldehyde) and low temperatures during addition ensures perfect N-selectivity for the primary amine over the pyrazole core[7].

  • Electron-Poor Carbonyls: Highly electron-deficient aldehydes (e.g., trifluoromethyl-substituted benzaldehydes) form highly reactive iminium ions but are also prone to direct reduction to alcohols. In these cases, strictly enforce the 1–2 hour pre-stirring (Step 1) to ensure 100% imine formation before any STAB is introduced to the system.

  • Solvent Alternatives: While DCE is the historical standard for STAB reductions, environmental and scalability concerns often necessitate alternatives. Toluene has been proven as a highly effective, scalable substitute that maintains high yields and conversions without requiring special monitoring[6].

References

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes INEOS OPEN URL
  • Harvard University (Myers Chem 115)
  • Sodium triacetoxyborohydride LookChem URL
  • WO2006055321A2 - Process of making fentanyl intermediates Google Patents URL
  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination ACS Organic Process Research & Development URL
  • New Chemical Tools for the Study of Phosphohistidine White Rose eTheses Online URL
  • 2-(3-Methyl-5-isoxazolyl)ethanamine (Comparative SAR with Pyrazole-Ethanamine)

Sources

Application Note: Comprehensive Protocols for the Synthesis of 1-Substituted 4-Ethylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry. Specifically, 4-ethylpyrazoles have garnered significant attention due to their potent inhibition of liver alcohol dehydrogenase (LADH) and their emerging roles as core motifs in anticancer and antimicrobial agents 1.

A persistent challenge in pyrazole synthesis is regioselectivity . The classic Knorr pyrazole synthesis—condensing an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine—typically yields a difficult-to-separate mixture of regioisomers. However, by strategically utilizing a symmetrical 1,3-dielectrophile equivalent (where C1 and C3 share the same oxidation state), researchers can force absolute regiocontrol. Because the ethyl group is located at the central C2 carbon of the precursor, cyclization inevitably places it at the C4 position of the pyrazole ring, yielding a single, pure 1-substituted 4-ethylpyrazole isomer.

This application note details two field-proven methodologies for synthesizing these valuable heterocycles: a De Novo Enaminone Pathway and a Late-Stage N-Alkylation Pathway.

Retrosynthetic Analysis & Pathway Selection

Retrosynthesis Target 1-Substituted 4-Ethylpyrazole Enaminone 2-Ethyl-3-(dimethylamino)acrolein + R-NHNH2 Target->Enaminone Pathway A UnsubPyrazole 4-Ethylpyrazole + R-X Target->UnsubPyrazole Pathway B Butyraldehyde Butyraldehyde + DMF-DMA Enaminone->Butyraldehyde Malondialdehyde 2-Ethylmalondialdehyde + NH2NH2 UnsubPyrazole->Malondialdehyde

Retrosynthetic pathways for 1-substituted 4-ethylpyrazoles.

Pathway Comparison Data
ParameterPathway A: Enaminone RoutePathway B: Late-Stage Alkylation
Primary Advantage Absolute regiocontrol; single isomer product.Modular; ideal for library generation from one core.
Typical Yields 75% – 90% (over 2 steps)60% – 85% (alkylation step)
Substrate Scope Excellent for aryl and bulky alkyl hydrazines.Best for primary alkyl halides; aryl requires coupling.
Key Reagents Butyraldehyde, DMF-DMA, R-NHNH₂4-Ethylpyrazole, R-X, Base (e.g., NaH or K₂CO₃)

Pathway A: De Novo Synthesis via Enaminone Condensation

Mechanistic Insight

This pathway relies on the conversion of butyraldehyde into a "push-pull" alkene known as an enaminone. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both a formylating agent and an amine source 2. The resulting 2-ethyl-3-(dimethylamino)acrolein possesses two electrophilic sites. When treated with a substituted hydrazine, cyclocondensation occurs rapidly, driven by the thermodynamic stability of the aromatic pyrazole ring and the elimination of volatile dimethylamine 3.

Mechanism Step1 Enaminone + Hydrazine (R-NHNH2) Step2 Nucleophilic attack on aldehyde carbonyl Step1->Step2 Step3 Hydrazone Intermediate Step2->Step3 Step4 Intramolecular attack on β-carbon Step3->Step4 Step5 Elimination of HNMe2 Step4->Step5 Step6 1-Substituted 4-Ethylpyrazole Step5->Step6

Cyclocondensation mechanism of enaminones with substituted hydrazines.

Protocol 1: Synthesis of 2-Ethyl-3-(dimethylamino)acrolein

Causality Note: The reaction is driven forward by the continuous removal of the methanol byproduct. Performing this neat (without solvent) maximizes the collision frequency of the reactants.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a short-path distillation head.

  • Reagent Addition: Add butyraldehyde (50.0 mmol, 1.0 eq) and DMF-DMA (65.0 mmol, 1.3 eq) to the flask.

  • Heating: Heat the mixture to 100–110 °C. Maintain this temperature for 12–16 hours. Methanol will slowly distill off as the enaminone forms.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, visualized with KMnO₄). The product will appear as a highly UV-active spot.

  • Workup: Once complete, cool the mixture to room temperature. Remove excess DMF-DMA under reduced pressure (rotary evaporation at 60 °C).

  • Purification: The crude dark orange/brown oil is typically >90% pure and can be used directly in the next step. For analytical purity, perform vacuum distillation.

Protocol 2: Cyclocondensation to 1-Substituted 4-Ethylpyrazole

Causality Note: Ethanol is chosen as the solvent because it solubilizes both the enaminone and the hydrazine, while its protic nature assists in proton shuttling during the elimination of dimethylamine.

  • Reaction Initiation: Dissolve 2-ethyl-3-(dimethylamino)acrolein (10.0 mmol, 1.0 eq) in absolute ethanol (20 mL).

  • Hydrazine Addition: Slowly add the substituted hydrazine (e.g., phenylhydrazine) (10.5 mmol, 1.05 eq) dropwise at room temperature. Self-Validation: The solution will typically deepen in color, and a mild exotherm may be observed, indicating the initial formation of the hydrazone intermediate.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash sequentially with 1M HCl (20 mL) to remove unreacted hydrazine and residual dimethylamine, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-substituted 4-ethylpyrazole.

Pathway B: Late-Stage N-Alkylation of 4-Ethylpyrazole

Mechanistic Insight

When a diverse library of 1-alkyl-4-ethylpyrazoles is required, synthesizing the unsubstituted 4-ethylpyrazole core first is more efficient. The pyrazole NH is weakly acidic (pKa ~14.5). Deprotonation with a strong base yields a highly nucleophilic pyrazolide anion. Because the 4-ethyl group is equidistant from both nitrogens, alkylation at either nitrogen yields the exact same product, preserving the symmetry and preventing isomeric mixtures 4.

Protocol 3: N-Alkylation Workflow

Causality Note: Sodium hydride (NaH) in DMF ensures complete, irreversible deprotonation, creating a naked, highly reactive pyrazolide anion ideal for SN2 displacement of primary or secondary alkyl halides.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in anhydrous DMF (15 mL) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Core Addition: Dissolve 4-ethylpyrazole (10.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide) (11.0 mmol, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise. Dilute with water (30 mL) and extract with ethyl acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers thoroughly with water (3 × 20 mL) to remove DMF, followed by a final brine wash (20 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • 1 - ResearchGate

  • 2 - IRIS UniGe 3.5 - Google Patents

  • 3 - eGrove

Sources

protecting group strategies for 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protecting Group Strategies for 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine in Drug Discovery Workflows

Executive Summary

In modern medicinal chemistry, pyrazole-containing aliphatic amines such as 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine serve as critical building blocks for the synthesis of kinase inhibitors, GPCR ligands, and complex metal-organic frameworks. The successful incorporation of this bifunctional scaffold into larger molecular architectures requires precise protecting group (PG) manipulation. This application note details field-proven, self-validating protocols for the chemoselective protection and orthogonal deprotection of the primary amine moiety, specifically addressing the unique electronic and metal-coordinating properties of the adjacent pyrazole ring.

Chemical Reactivity Profile & Causality

The strategic protection of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine relies on exploiting the vast basicity differential between its two nitrogen-containing functional groups:

  • The Primary Aliphatic Amine: Highly basic and nucleophilic. The conjugate acid of a typical primary aliphatic amine exhibits a pKa of approximately 10.6[1].

  • The Pyrazole Ring (N2 Position): Weakly basic and poorly nucleophilic due to the involvement of the adjacent N1 nitrogen in the aromatic

    
    -system. The pyrazolium conjugate acid has a remarkably lower pKa of 2.48[2].
    

This ~10⁸ difference in acidity constants ensures that under mildly basic conditions (pH 8–10), the primary amine is exclusively acylated without the need to mask the pyrazole ring. However, the pyrazole N2 possesses a lone pair in an sp² orbital that acts as a potent


-donor to transition metals. This dictates our downstream deprotection strategies—particularly during palladium-catalyzed hydrogenolysis, where the pyrazole can rapidly poison the catalyst if not properly mitigated. Carbamate-based protecting groups (Boc, Fmoc, Cbz) are the premier choice for this scaffold due to their orthogonality and predictable cleavage conditions[3].

Comparative Stability & Cleavage Data

The following table summarizes the orthogonal toolkit for this scaffold, highlighting the specific causality behind the chosen conditions[4].

Protecting GroupReagentInstallation ConditionsCleavage ConditionsPyrazole-Specific Considerations
Boc (tert-Butyloxycarbonyl)Boc₂OTEA, DCM, 0 °C to RTTFA/DCM (1:1) or 4M HCl/DioxaneNone. Pyrazole N2 is unreactive and stable under these strongly acidic cleavage conditions.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSuDIPEA, THF/H₂O, RT20% Piperidine in DMFReagent Choice: Fmoc-OSu is preferred over Fmoc-Cl to prevent transient pyrazole acylation side-reactions.
Cbz (Carboxybenzyl)Cbz-ClNa₂CO₃, THF/H₂O, 0 °CH₂, Pd/C, MeOH, Glacial AcOH Critical: Pyrazole N2 coordinates Pd. An acid additive is strictly required to prevent catalyst poisoning.

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoselective N-Boc Protection

Causality & Insight: Boc anhydride (Boc₂O) is highly selective for primary amines over aromatic nitrogen heterocycles[5]. The use of triethylamine (TEA) ensures the primary amine remains unprotonated and maximally nucleophilic.

  • Reaction Setup: Dissolve 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add TEA (1.2 equiv) dropwise, followed by the portion-wise addition of Boc₂O (1.05 equiv).

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate. The starting primary amine will stain intensely with Ninhydrin (purple/pink) and stay near the baseline. The N-Boc product will migrate significantly higher and will not stain with Ninhydrin (secondary carbamates are Ninhydrin-negative), but will be strongly UV-active due to the pyrazole ring.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc derivative.

Protocol B: N-Fmoc Protection via Fmoc-OSu

Causality & Insight: While Fmoc-Cl is cheaper, it is highly reactive and can lead to the formation of Fmoc-dipeptides or transient acylation of the pyrazole ring. Fmoc-OSu (N-hydroxysuccinimide ester) is significantly milder, ensuring absolute chemoselectivity for the primary amine[4].

  • Reaction Setup: Dissolve the amine (1.0 equiv, 10 mmol) and DIPEA (1.5 equiv) in a 1:1 mixture of THF and Water (0.15 M). Cool to 0 °C.

  • Reagent Addition: Add Fmoc-OSu (1.05 equiv) in one portion.

  • Propagation: Stir at room temperature for 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with EtOAc (3x). Wash the combined organic layers with 0.1 M HCl (to remove unreacted starting amine and DIPEA without protonating the weakly basic pyrazole), followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol C: N-Cbz Deprotection (Acid-Accelerated Hydrogenolysis)

Causality & Insight: The N2 nitrogen of the pyrazole ring is a known metal-coordinating directing group. During standard hydrogenolysis, it binds to the Pd surface, severely retarding the reaction rate. The addition of glacial acetic acid serves a dual purpose: it protonates the newly liberated primary amine (preventing product inhibition) and attenuates the pyrazole's ability to coordinate the catalyst, ensuring rapid and complete cleavage[3].

  • Reaction Setup: Dissolve the N-Cbz protected amine (1.0 equiv, 5 mmol) in HPLC-grade Methanol (0.1 M).

  • Catalyst & Additive: Add Glacial Acetic Acid (2.0 equiv). Carefully add 10% Pd/C (0.1 equiv Pd) under an argon atmosphere to prevent ignition.

  • Propagation: Purge the flask with H₂ gas (balloon) three times. Stir vigorously under 1 atm of H₂ at room temperature for 3-5 hours.

  • Self-Validation Check: Monitor hydrogen uptake. Once complete, TLC will show the disappearance of the UV-active, less polar N-Cbz spot and the reappearance of the baseline-polar, Ninhydrin-positive free amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate to yield the amine as an acetate salt.

Mechanistic & Workflow Visualization

G cluster_Boc Boc Strategy (Acid-Labile) cluster_Fmoc Fmoc Strategy (Base-Labile) cluster_Cbz Cbz Strategy (Hydrogenolysis-Labile) Start 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine (Primary Amine + Pyrazole) Boc_Prot Boc2O, TEA, DCM Chemoselective N-Acylation Start->Boc_Prot Fmoc_Prot Fmoc-OSu, DIPEA, THF/H2O Mild N-Acylation Start->Fmoc_Prot Cbz_Prot Cbz-Cl, Na2CO3, THF/H2O Schotten-Baumann Conditions Start->Cbz_Prot Boc_Prod N-Boc Derivative Boc_Prot->Boc_Prod Boc_Deprot TFA or HCl/Dioxane Acidic Cleavage Boc_Prod->Boc_Deprot Boc_Deprot->Start Fmoc_Prod N-Fmoc Derivative Fmoc_Prot->Fmoc_Prod Fmoc_Deprot 20% Piperidine/DMF Basic Cleavage Fmoc_Prod->Fmoc_Deprot Fmoc_Deprot->Start Cbz_Prod N-Cbz Derivative Cbz_Prot->Cbz_Prod Cbz_Deprot H2, Pd/C, MeOH + AcOH Acid prevents Pd poisoning Cbz_Prod->Cbz_Deprot Cbz_Deprot->Start

Orthogonal protecting group workflows for 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at:[Link]

  • Florida International University. "Exploring the Landscape of Technetium Pyrazolate Chemistry." Available at:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at:[Link]

  • United States Patent 7,541,024. "Colesevelam carbonate and/or bicarbonate salt.

Sources

Application Note: A Scalable and Robust Synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a scalable and field-proven protocol for the synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, a valuable heterocyclic building block in modern drug discovery and development. The presented synthetic strategy is designed for robustness, high yield, and adaptability from bench-scale research to pilot-plant production. We will provide a step-by-step methodology, in-depth explanations for critical process parameters, safety protocols for hazardous reagents, and advanced purification techniques. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, serves as a key intermediate, providing a versatile handle for further molecular elaboration. The primary challenge in its synthesis, particularly at scale, is the clean and efficient installation of the primary aminoethyl group onto the pyrazole nitrogen without side reactions like over-alkylation.[1]

This guide focuses on a two-step synthetic sequence that prioritizes safety, scalability, and product purity:

  • N-Alkylation via Gabriel Synthesis: Reaction of the starting material, 4-ethyl-1H-pyrazole, with N-(2-bromoethyl)phthalimide. This classical approach reliably introduces a protected primary amine equivalent, preventing the formation of secondary and tertiary amine byproducts.[2][3]

  • Deprotection via Hydrazinolysis: Liberation of the desired primary amine from the phthalimide intermediate using hydrazine hydrate.

This route is selected over alternatives, such as direct alkylation with 2-haloethanamines, which often lead to complex mixtures that are challenging to purify on a large scale.

Logical Workflow of the Synthesis

The overall process is designed to be linear and efficient, minimizing complex manipulations and maximizing throughput.

Synthesis_Workflow Start Starting Material 4-ethyl-1H-pyrazole Step1 Step 1: N-Alkylation (Gabriel Reaction) Start->Step1 Intermediate Intermediate 2-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione Step1->Intermediate Step2 Step 2: Hydrazinolysis (Deprotection) Intermediate->Step2 Purification Purification (Acid-Base Extraction & Distillation) Step2->Purification Product Final Product 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine Purification->Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

PART A: Synthesis of Intermediate 2-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione (Step 1)

This step involves the N-alkylation of 4-ethyl-1H-pyrazole. The use of potassium carbonate is a safer, more scalable alternative to stronger, more hazardous bases like sodium hydride.[4][5]

Reaction scheme for the N-alkylation of 4-ethyl-1H-pyrazole with N-(2-bromoethyl)phthalimide.
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Example Mass/VolumeNotes
4-ethyl-1H-pyrazole96.131.050.0 gStarting material.
N-(2-bromoethyl)phthalimide254.081.05138.4 gAlkylating agent.
Potassium Carbonate (K₂CO₃)138.212.0143.8 gAnhydrous, finely powdered.
Acetonitrile (MeCN)41.05-500 mLAnhydrous, reaction solvent.
  • Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, condenser, thermocouple, and a nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere.

  • Charging Reagents: To the reactor, add 4-ethyl-1H-pyrazole (50.0 g, 1.0 eq), N-(2-bromoethyl)phthalimide (138.4 g, 1.05 eq), and finely powdered anhydrous potassium carbonate (143.8 g, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (500 mL) to the mixture.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to reflux (approx. 82°C). Maintain reflux for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting 4-ethyl-1H-pyrazole.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with additional acetonitrile (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

    • Slurry the crude solid in water (500 mL) with vigorous stirring for 1 hour to dissolve any remaining inorganic salts.

    • Filter the solid product, wash with water (2 x 100 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 50-60°C to a constant weight.

  • Yield: Typically 85-95%.

  • Purity: >95% by HPLC, suitable for use in the next step without further purification.

PART B: Synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine (Step 2)

This is the final deprotection step, which liberates the primary amine. Hydrazine is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment.

Reaction scheme for the hydrazinolysis of the phthalimide intermediate.
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Example Mass/VolumeNotes
Phthalimide Intermediate269.311.0100.0 gFrom Step 1.
Hydrazine Hydrate (~64% N₂H₄)50.062.0 - 3.0~40-60 mLToxic and Corrosive.
Ethanol (EtOH)46.07-500 mLReaction solvent.
Hydrochloric Acid (conc. HCl)36.46-As neededFor work-up.
Sodium Hydroxide (NaOH)40.00-As neededFor work-up.
Dichloromethane (DCM)84.93-As neededExtraction solvent.
  • Reactor Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, condenser, and thermocouple.

  • Charging Reagents: Suspend the phthalimide intermediate (100.0 g, 1.0 eq) in ethanol (500 mL).

  • Hydrazine Addition: While stirring, carefully add hydrazine hydrate (2.5 eq) to the suspension. The addition may be slightly exothermic.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. A thick white precipitate (phthalhydrazide byproduct) will form.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the phthalhydrazide precipitate and wash it with ethanol (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

    • Dissolve the resulting residue in dichloromethane (DCM, 300 mL) and water (200 mL).

    • Transfer the mixture to a separatory funnel. Cool the mixture in an ice bath and slowly acidify the aqueous layer to pH 1-2 with concentrated HCl. This protonates the desired amine, moving it into the aqueous layer.

    • Separate the layers. Extract the organic layer with 1M HCl (2 x 100 mL).

    • Combine all acidic aqueous layers. Wash this combined aqueous phase with DCM (100 mL) to remove any non-basic impurities.

    • Cool the acidic aqueous layer in an ice bath and, with vigorous stirring, slowly add 50% w/w aqueous NaOH until the pH is >12.

    • Extract the now basic aqueous layer with DCM (3 x 150 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine as an oil.

  • Final Purification (Scale-Up): For high purity, the crude oil should be purified by vacuum distillation.

  • Yield: Typically 70-85%.

  • Purity: >98% after distillation.

  • Appearance: Colorless to pale yellow oil.

Process Safety and Hazard Management

Scaling up chemical synthesis requires a rigorous approach to safety.

  • Sodium Hydride (Alternative Base): If NaH is considered as the base in Step 1, extreme caution is necessary. It is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[6][7][8] All operations must be conducted under a strictly inert atmosphere (nitrogen or argon) in a dry environment.[5] Appropriate PPE, including flame-retardant lab coats, gloves, and safety goggles, is mandatory.[4][5]

  • Hydrazine: Hydrazine is a suspected carcinogen and is highly corrosive and toxic. It must be handled in a chemical fume hood with appropriate PPE.[2] Spills should be neutralized according to established safety protocols.

  • Thermal Management: The N-alkylation reaction can be exothermic, especially during initial heating. On a large scale, controlled heating and adequate cooling capacity are essential to prevent thermal runaways. The neutralization step in the work-up of the final product is also highly exothermic and requires slow addition of base with efficient cooling.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.

  • LC-MS: To confirm the molecular weight and assess purity.

  • FTIR: To identify key functional groups.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine. By employing the Gabriel synthesis, this protocol avoids common pitfalls of amine alkylation and is well-suited for transitioning from laboratory-scale to pilot-plant production. Adherence to the described procedures, especially the safety and handling protocols, is critical for a successful and safe scale-up campaign.

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Available at: [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

  • Leger, P. R., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. Available at: [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Available at: [Link]

  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). Available at: [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. Available at: [Link]

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]

  • RWTH Publications. (2017, March 22). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Available at: [Link]

  • jOeCHEM. (2021, January 30). The Gabriel Synthesis, Making Primary Amines [Video]. YouTube. Available at: [Link]

  • Sci-Hub. (1985). An Unusual Aminal Derivative from a Misdirected Gabriel Synthesis. Synthetic Communications. Available at: [Link]

  • Scribd. (n.d.). The Gabriel Synthesis of Primary Amines. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine. This highly polar, bifunctional molecule is a critical pharmacophore and building block in drug discovery. However, synthesizing it with high yield and purity presents unique challenges, primarily due to the competing nucleophilicity of the pyrazole ring and the primary amine.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you optimize your synthetic workflows.

System Overview & Synthetic Workflows

To achieve high yields, the synthesis must strictly control the reactivity of the terminal amine. Direct alkylation often fails, making protected routes the industry standard.

SyntheticWorkflows cluster_RouteA Route A: Gabriel Synthesis (Recommended) cluster_RouteB Route B: Nitrile Reduction SM 4-Ethyl-1H-pyrazole (Starting Material) ReagentA Alkylation N-(2-Bromoethyl)phthalimide + NaH / DMF SM->ReagentA ReagentB Alkylation Chloroacetonitrile + K2CO3 / ACN SM->ReagentB IntA Intermediate Phthalimide-Protected Amine ReagentA->IntA Deprotect Deprotection Hydrazine Hydrate / EtOH IntA->Deprotect Target 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine (Target Molecule) Deprotect->Target IntB Intermediate 1-(Cyanomethyl)-4-ethylpyrazole ReagentB->IntB Reduce Reduction LiAlH4 / THF IntB->Reduce Reduce->Target

Fig 1: Gabriel synthesis vs. nitrile reduction workflows for target amine generation.

Frequently Asked Questions (FAQs): Fundamental Chemistry

Q: Do I need to optimize for N1 vs. N2 regioselectivity during the alkylation of 4-ethyl-1H-pyrazole? A: No. Unlike 3-substituted or unsymmetrically disubstituted pyrazoles where N-alkylation yields a complex mixture of regioisomers, 4-ethyl-1H-pyrazole is symmetric with respect to its tautomeric forms. Because the ethyl group is located at the C4 position (on the axis of symmetry), alkylation at either nitrogen yields the exact same constitutional product: 1-alkyl-4-ethylpyrazole[1]. This structural symmetry eliminates the need for bulky directing groups or specialized catalysts to control regioselectivity.

Q: Can I use 2-bromoethanamine hydrobromide directly to save a deprotection step? A: While direct alkylation using 2-haloethylamines is possible under phase-transfer catalysis, it is highly discouraged for yield optimization. The unprotected primary amine competes as a nucleophile, leading to significant dimerization, polymerization, and over-alkylation (quaternization of the pyrazole). Furthermore, 2-haloethylamines are prone to base-catalyzed dehydrohalogenation, forming volatile aziridine or vinylamine derivatives, which severely reduces the effective concentration of the alkylating agent[2].

Q: Why is the Gabriel synthesis preferred over the nitrile reduction route? A: The Gabriel synthesis utilizes N-(2-bromoethyl)phthalimide, which perfectly masks the primary amine, preventing side reactions[3]. The nitrile route (using chloroacetonitrile) is viable but requires harsh, moisture-sensitive reducing agents like Lithium Aluminum Hydride (


) to convert the highly stable nitrile intermediate to the primary amine, which can complicate scale-up and lower overall yields.

Troubleshooting Guide: Yield Optimization

When yields fall below the expected 75-85% threshold, the issue usually stems from incomplete deprotonation or failed deprotection. Use the logic tree below to diagnose your specific issue.

TroubleshootingLogic Start Observation: Low Yield of Target Amine Check1 Diagnostic Question 1: Is the primary amine protected during the alkylation step? Start->Check1 PathNo Direct Alkylation (e.g., 2-chloroethylamine) Check1->PathNo No PathYes Protected Route (Gabriel or Nitrile) Check1->PathYes Yes Issue1 Root Cause: Amine competition leading to over-alkylation & dimerization PathNo->Issue1 Check2 Diagnostic Question 2: Is the intermediate fully consumed during deprotection/reduction? PathYes->Check2 Sol1 Action: Switch to N-(2-bromoethyl)phthalimide (Gabriel Route) Issue1->Sol1 Issue2 Root Cause: Incomplete cleavage of phthalimide or weak reduction of nitrile Check2->Issue2 No Sol2 Action: Increase Hydrazine equivalents (Gabriel) or use stronger reductant (Nitrile) Issue2->Sol2

Fig 2: Troubleshooting logic tree for resolving low yield issues in pyrazole alkylation.

Specific Troubleshooting Scenarios

Issue 1: Low yield of the protected intermediate during the alkylation step.

  • Causality: Pyrazoles are relatively weak nucleophiles (

    
    ). The use of weak bases (e.g., 
    
    
    
    in non-polar solvents) may not sufficiently deprotonate the pyrazole. If using N-(2-bromoethyl)phthalimide, steric hindrance slows the
    
    
    reaction, allowing side reactions to compete[4].
  • Solution: Switch to a stronger base like Sodium Hydride (NaH) or Cesium Carbonate (

    
    ) in a polar aprotic solvent like anhydrous DMF. Maintain strict anhydrous conditions to prevent the hydrolysis of the alkylating agent.
    

Issue 2: Difficult purification and low recovery of the final amine.

  • Causality: The Gabriel synthesis relies on hydrazine hydrate to cleave the phthalimide ring. If the reaction is not driven to completion, stable phthalamic acid intermediates will contaminate the target amine. Because both the intermediate and the target are highly polar, silica gel chromatography becomes extremely difficult.

  • Solution: Implement a self-validating acid-base workup (detailed in Section 5). By acidifying the mixture, the byproduct (phthalhydrazide) precipitates and can be filtered out. The target amine remains water-soluble as a hydrochloride salt until basified.

Quantitative Data: Route Comparison

Synthetic RouteAlkylating AgentOptimal Base / SolventTypical Overall YieldPrimary Limitation / Risk
Gabriel Synthesis N-(2-Bromoethyl)phthalimideNaH / DMF75 - 85% Requires a harsh hydrazine deprotection step.
Nitrile Reduction Chloroacetonitrile

/ ACN
60 - 70% Reduction step is highly sensitive to moisture (

).
Direct Alkylation 2-Chloroethylamine HClNaOH / PTC< 30% Severe over-alkylation, dimerization, and complex purification.

Standard Operating Procedure (SOP): Optimized Gabriel Route

This protocol is engineered as a self-validating system; the visual cues (gas evolution, precipitation) confirm the success of each mechanistic step.

Step 1: Deprotonation and Alkylation
  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (5 mL/mmol). Cool to 0 °C using an ice bath.

  • Deprotonation: Dissolve 4-ethyl-1H-pyrazole (1.0 eq) in a small volume of anhydrous DMF. Add dropwise to the NaH suspension. Validation: Observe

    
     gas evolution. Stir at room temperature for 30 minutes until gas evolution ceases, ensuring complete formation of the pyrazolide anion.
    
  • Alkylation: Cool the mixture back to 0 °C. Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise[3]. Warm to room temperature, then heat to 60 °C for 4 hours.

  • Workup: Cool to room temperature and quench carefully with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove DMF. Dry over

    
    , filter, and concentrate to yield the phthalimide-protected intermediate.
    
Step 2: Deprotection and Isolation
  • Hydrazinolysis: Dissolve the crude intermediate in absolute ethanol (10 mL/mmol). Add Hydrazine hydrate (64% aqueous, 4.0 eq). Reflux the mixture for 4–6 hours. Validation: A thick white precipitate (phthalhydrazide) will begin to form as the reaction progresses.

  • Acid-Base Purification (Critical Step): Cool the mixture to room temperature. Add 1M HCl until the solution reaches pH 2. This ensures the target amine is protonated (water-soluble) while fully precipitating the phthalhydrazide byproduct.

  • Filtration: Filter the suspension through a Celite pad and wash the solid with cold water. Discard the solid.

  • Free-basing: Cool the aqueous filtrate in an ice bath and slowly add 2M NaOH until the solution reaches pH 12.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (4x). The highly polar free amine will partition into the organic layer. Dry over

    
    , filter, and evaporate the solvent under reduced pressure to yield the pure 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine as a pale yellow oil.
    

References

  • Chebbi, M., & Arfaoui, Y. (2018). Synthesis of 1-(2-aminoethyl)pyrazoles under phase-transfer catalysis / Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. ResearchGate. Available at:[Link]

  • Pinson, J. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at:[Link]

Sources

Technical Support Center: Purification of Pyrazole-Based Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. As an Application Scientist, I frequently encounter researchers struggling with aminopyrazoles. These compounds are notoriously difficult to isolate due to their dual functionality: the pyrazole ring acts as both a hydrogen bond donor and acceptor, while the primary amine introduces high polarity and basicity[1].

This guide is designed to troubleshoot the most common bottlenecks in aminopyrazole purification, providing field-proven, self-validating protocols to ensure high recovery and purity.

Purification Decision Workflow

Before diving into specific troubleshooting scenarios, use the decision matrix below to determine the optimal purification strategy for your crude mixture.

G Start Crude Aminopyrazole Mixture Q1 Highly Water Soluble? Start->Q1 Q2 Regioisomers Present? Q1->Q2 No Sol1 Acid-Base Extraction (Catch & Release) Q1->Sol1 Yes Sol2 Reverse-Phase C18 (pH > pKa + 2) Q2->Sol2 Yes Sol3 Amine-Modified Silica (+1% TEA) Q2->Sol3 No

Caption: Aminopyrazole Purification Decision Workflow

FAQ & Troubleshooting Guides

Issue 1: Severe Tailing and Irreversible Binding on Silica Gel

Q: Why does my aminopyrazole streak across the TLC plate and fail to elute from a standard normal-phase silica column, even with highly polar solvents?

The Causality: This is a classic acid-base interaction. The pKa of a primary aliphatic/aromatic amine typically ranges from 4.5 to 10. Unmodified silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5–5.0. When your basic aminopyrazole travels through the column, it protonates the silanols, creating a strong electrostatic interaction (


). This shifts the separation mechanism from simple adsorption to an ion-exchange mechanism, causing severe tailing, broad peaks, and irreversible binding[2][3].

The Solution: You must neutralize the acidic sites on the silica surface. This is achieved by adding a basic modifier to your mobile phase, which competitively binds to the silanol groups, allowing your aminopyrazole to elute based on polarity rather than charge[3].

Protocol: Normal Phase Chromatography with Basic Modifiers

Self-Validation Check: The column eluent must test basic on pH paper before sample loading.

  • Solvent Preparation: Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 1% (v/v) Triethylamine (TEA) or 1% concentrated aqueous ammonium hydroxide (

    
    ).
    
  • Column Equilibration: Pump at least 3 to 5 Column Volumes (CV) of the modified mobile phase through the bare silica column.

  • pH Validation: Collect a few drops of the eluent from the column outlet and spot it on wet pH paper. Proceed only when the pH reads > 8.

  • Sample Loading: Dissolve the crude aminopyrazole in a minimum amount of the modified eluent. Do not dry-load onto standard silica , as the concentration of amine on the acidic silica during solvent evaporation will cause irreversible degradation. If dry-loading is mandatory, use Celite 545.

  • Elution & Detection: Run the gradient. Monitor fractions via TLC (developed in the modified solvent) and visualize using a Ninhydrin stain, which will selectively turn primary amines a deep purple/pink color.

Issue 2: Separation of 3-Amino and 5-Amino Regioisomers

Q: My synthesis yielded a mixture of 1-alkyl-3-aminopyrazole and 1-alkyl-5-aminopyrazole. They co-elute perfectly on normal-phase silica. How can I resolve them?

The Causality: Regioisomers formed during the condensation of hydrazines with nitriles have identical masses and nearly identical polarities[4]. Normal-phase chromatography struggles to differentiate them because their primary interaction with silica (hydrogen bonding) is virtually the same. However, the position of the amine relative to the substituted


 nitrogen creates subtle differences in their hydrophobic surface area and dipole moments.

The Solution: Reversed-Phase (C18) Chromatography is the gold standard for regioisomer resolution. By utilizing a hydrophobic stationary phase, the separation relies on the slight differences in how the isomers partition into the aqueous mobile phase.

Protocol: C18 Purification of Polar Amines

Self-Validation Check: Peak shape symmetry in the chromatogram confirms the correct mobile phase pH.

  • Stationary Phase Selection: Use an end-capped C18 column to prevent residual silanol interactions[2].

  • Buffer Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Add 0.1%

    
     to both phases. This ensures the pH is ~10, keeping the primary amine in its neutral, free-base form. Note: If the amine is ionized, it will elute in the void volume.
    
  • Gradient Design: Start with a highly aqueous gradient (e.g., 5% B) and hold for 2 CVs to wash away highly polar salts, then slowly ramp to 50% B over 15 CVs. The 5-amino isomer typically elutes slightly earlier than the 3-amino isomer due to steric shielding of the hydrophobic core.

  • Lyophilization: Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) rather than rotary evaporation to prevent thermal degradation of the purified amine.

Issue 3: High Water Solubility During Reaction Workup

Q: My aminopyrazole is highly water-soluble. When I quench the reaction and attempt an extraction with Ethyl Acetate, the product stays in the aqueous layer. How do I recover it?

The Causality: Aminopyrazoles possess exceptional hydrogen-bonding networks. If the molecule lacks bulky hydrophobic groups (like a tert-butyl or halogenated phenyl ring), its partition coefficient (


) will heavily favor the aqueous phase.

The Solution: Instead of fighting the polarity, exploit the ionizable nature of the primary amine using an Acid-Base "Catch and Release" liquid-liquid extraction[5][6]. By intentionally protonating the amine, you trap it in the water layer while washing away neutral impurities. Subsequent deprotonation forces the free base out of the water.

G Step1 Crude in Organic Solvent Step2 Add 1M HCl (Protonation) Step1->Step2 Step3 Separate Aqueous Layer Step2->Step3 Step4 Add NaOH to pH>10 (Deprotonation) Step3->Step4 Step5 Extract with DCM/EtOAc Step4->Step5

Caption: Acid-Base Catch and Release Extraction Workflow

Protocol: Acid-Base "Catch and Release" Extraction

Self-Validation Check: The aqueous layer must turn visibly cloudy upon basification, indicating the precipitation/crashing out of the free base.

  • The "Catch" (Protonation): Dilute your crude reaction mixture with Ethyl Acetate. Add 1.0 M aqueous HCl and stir vigorously for 10 minutes. Check the aqueous layer pH; it must be

    
    .
    
  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing your protonated aminopyrazole salt). Discard the organic layer, which now contains unreacted starting materials and neutral byproducts.

  • The "Release" (Deprotonation): Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 3.0 M NaOH dropwise while stirring.

  • Validation: Continue adding NaOH until the pH is

    
    . You will observe the solution becoming turbid or a precipitate forming—this is your neutralized aminopyrazole.
    
  • Final Extraction: Extract the turbid aqueous layer with Dichloromethane (DCM) or a 4:1 mixture of Chloroform/Isopropanol (which is excellent for highly polar free bases)[7]. Dry over

    
     and concentrate.
    
Quantitative Comparison of Purification Strategies

To assist in method selection, the following table summarizes the expected outcomes of each technique based on empirical laboratory data.

Table 1: Performance Metrics of Aminopyrazole Purification Methods

Purification MethodStationary PhaseMobile Phase / ReagentsTypical Recovery (%)Regioisomer ResolutionBest Use Case
Modified Normal Phase Bare SilicaDCM/MeOH + 1% TEA70–85%PoorSimple mixtures, removing non-polar impurities.
Amine-Functionalized

-Silica
Hexane/EtOAc85–95%ModerateAcid-sensitive aminopyrazoles; prevents tailing.
Reversed-Phase HPLC End-capped C18

/MeCN + 0.1%

90–98%ExcellentSeparating 3-amino from 5-amino regioisomers.
Catch & Release N/A (Liquid-Liquid)1M HCl / 3M NaOH80–90%NoneIsolating highly water-soluble products from crude.
References
  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI. Available at: [Link]

  • Organic Process Research & Development. "Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation." ACS Publications. Available at: [Link]

  • Teledyne ISCO. "Compound Purification Flash Guide SM | Thin Layer Chromatography." Scribd. Available at:[Link]

  • KSU. "Flash Chromatography and Semi-Preparative HPLC." KSU.kz. Available at: [Link]

  • Google Patents. "Process for preparation of aminopyrazole (WO2017060787A1)." Google Patents.

Sources

Technical Support Center: 4-Ethylpyrazole Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who are experiencing difficulties removing unreacted 4-ethylpyrazole from their reaction mixtures.

Core Principles of 4-Ethylpyrazole Removal

4-Ethylpyrazole is a versatile building block and privileged scaffold in medicinal chemistry, particularly in kinase inhibitor synthesis[1]. However, its physicochemical properties make it notoriously "sticky" during downstream purification. It is highly soluble in common organic extraction solvents (like dichloromethane and ethyl acetate) but possesses a weakly basic nitrogen atom.

To successfully remove 4-ethylpyrazole without resorting to tedious column chromatography, scientists must exploit its amphoteric nature and metal-coordination capabilities . By manipulating the pH to force protonation (forming a highly water-soluble pyrazolium salt) or by introducing transition metals to form hydrophilic coordination complexes, you can drive the partition coefficient entirely into the aqueous phase.

Physicochemical Data & Strategic Implications
PropertyValue / CharacteristicStrategic Implication for Purification
Acidity (pKa) ~2.5 (Conjugate acid / Pyrazolium)[1]Requires a strong aqueous acid (pH < 1) to ensure complete protonation. Weak acids like saturated NH₄Cl are insufficient.
Lipophilicity High in neutral stateWill remain in the organic layer during standard neutral water or brine washes.
Coordination Strong σ-donor (N-atom)Forms stable, lipophilic complexes with Pd, Cu, and Ni catalysts, requiring competitive chelation to break.

Frequently Asked Questions (FAQs)

Q1: Why does 4-ethylpyrazole persist in my organic layer after a standard water wash? A1: In its neutral state, 4-ethylpyrazole is moderately lipophilic and heavily favors the organic phase during a standard water wash. Because the pKa of its conjugate acid is approximately 2.5[1], a neutral pH does not protonate the pyrazole ring. To force it into the aqueous phase, you must wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to form the water-soluble 4-ethylpyrazolium chloride salt[2].

Q2: My target product is acid-sensitive and degrades in 1M HCl. How can I remove 4-ethylpyrazole? A2: If your product cannot tolerate pH < 1, acidic liquid-liquid extraction is contraindicated. Instead, leverage transition metal complexation. Pyrazoles are excellent nitrogen-based ligands. By washing your organic layer with a 10% aqueous copper(II) sulfate (CuSO₄) solution, the 4-ethylpyrazole will coordinate to the Cu(II) ions, forming a highly water-soluble, deep blue/purple complex that partitions cleanly into the aqueous phase[3].

Q3: I used a palladium catalyst in my reaction, and my product is co-eluting with a metal-pyrazole complex. How do I break this? A3: 4-Ethylpyrazole acts as a bidentate or monodentate ligand, forming lipophilic metal complexes with transition metals that resist standard extraction. To disrupt this coordination sphere, you must introduce a stronger, competitive chelating agent. Wash the organic mixture with an aqueous EDTA solution or dilute ammonium hydroxide. This competitively binds the metal, liberating the free 4-ethylpyrazole, which can then be removed via the standard acidic or copper wash protocols.

Experimental Protocols

The following methodologies are designed as self-validating systems. By observing specific physical cues (pH levels, color changes), you can confirm the success of the purification in real-time.

Protocol A: Acid-Base Liquid-Liquid Extraction (Standard)

Use this protocol if your target product is non-basic and stable at low pH.

  • Dilution: Dissolve the crude reaction mixture containing the target product and unreacted 4-ethylpyrazole in a suitable volatile organic solvent (e.g., ethyl acetate or dichloromethane)[2].

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl[2].

  • Validation Check: Shake vigorously and allow the layers to separate. Test the aqueous layer with pH paper. Causality: The pH must be < 2. If it is higher, the acid has been neutralized by other byproducts, and the pyrazole will remain unprotonated in the organic layer. Add more 1 M HCl if necessary.

  • Separation: Drain the lower aqueous layer (containing the protonated 4-ethylpyrazolium salt).

  • Secondary Wash: Wash the organic layer one more time with 1 M HCl to ensure quantitative removal.

  • Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate your purified, pyrazole-free product[2].

Protocol B: Copper(II) Complexation Wash (For Acid-Sensitive Products)

Use this protocol if your target product degrades in acidic conditions or if you are removing pyrazoles from an amine-containing product.

  • Dilution: Dissolve the crude mixture in ethyl acetate or ether.

  • Copper Wash: Add an equal volume of 10% aqueous CuSO₄ solution (which is naturally pale blue)[3].

  • Agitation & Validation: Shake the separatory funnel vigorously. Causality: As the 4-ethylpyrazole coordinates with the copper, the aqueous layer will undergo a distinct color change from pale blue to a deep purple/dark blue. This visual cue is your self-validating indicator of successful extraction[3].

  • Iterative Washing: Separate the layers. Repeat the wash with fresh 10% CuSO₄ until the aqueous layer remains its original pale blue color, indicating that no more pyrazole is present to form complexes[3].

  • Final Cleanup: Wash the organic layer once with distilled water to remove any trace copper salts, dry over Na₂SO₄, and concentrate.

Process Visualization

G A Crude Reaction Mixture B Dissolve in EtOAc/DCM A->B C Wash with 1M HCl (pH < 1) B->C D Organic Phase (Target Product) C->D Neutral/Acidic Products E Aqueous Phase (4-Ethylpyrazolium Salt) C->E Protonated Pyrazole F Dry & Concentrate D->F G Neutralize (Optional) E->G

Workflow for the acid-base extraction of 4-ethylpyrazole from organic mixtures.

References

  • Benchchem. "Identifying and removing byproducts in pyrazole synthesis." Benchchem Tech Support.
  • University of Rochester. "Remove Sticky Reagents: Reaction Solvents."
  • Benchchem. "4-(2-Chloroethyl)-1H-pyrazole hydrochloride."

Sources

Technical Support Center: Handling & Storage Stability of 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the chemical integrity of your building blocks and active ligands is paramount. 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine is a versatile bifunctional molecule featuring a stable pyrazole core and a highly reactive primary ethanamine chain.

While the pyrazole ring is robust, the primary aliphatic amine introduces specific chemical vulnerabilities. This guide provides field-proven insights, diagnostic troubleshooting, and self-validating protocols to ensure the absolute integrity of your experimental data.

Part 1: Molecular Vulnerability Profile

To understand how to store this compound, we must first understand why it degrades. The primary amine moiety acts as a strong nucleophile and base, making it highly susceptible to two primary degradation pathways: atmospheric oxidation and carbon dioxide (CO2) capture[1].

G A 2-(4-ethyl-1H-pyrazol-1-yl) ethan-1-amine B Atmospheric O2 (Oxidation) A->B Exposure C Atmospheric CO2 (Carboxylation) A->C Exposure D Imine / Aldehyde Intermediates B->D C-N Cleavage E Alkyl Ammonium Carbamate Salts C->E Acid-Base Rxn F Yellow/Brown Discoloration D->F Polymerization G Cloudiness / Precipitation E->G Insolubility

Fig 1. Primary degradation pathways of aliphatic amines via oxidation and CO2 exposure.

Part 2: Diagnostic FAQs & Troubleshooting

Q: Why did my stock solution turn yellow or brown after a few weeks of storage? A: This is a classic hallmark of oxidative degradation. In the presence of dissolved oxygen, ambient light, and trace metals, primary aliphatic amines undergo C-N bond cleavage and oxidation to form reactive imines and aldehydes [2]. These intermediates rapidly polymerize into highly conjugated, colored species. This not only reduces the effective molarity of your active compound but also introduces reactive electrophilic impurities that can cross-react with targets in your assay, leading to false positives or toxicity.

Q: I noticed a white precipitate or a cloudy suspension in my previously clear DMSO stock solution. What happened? A: Your solution has absorbed atmospheric carbon dioxide. Primary amines are strong nucleophiles that readily react with CO2 to form alkyl ammonium carbamate salts [1]. Because these carbamate salts are highly polar and often insoluble in organic solvents like DMSO or ethanol, they precipitate out of solution. This reaction is a primary reason why unsealed amine solutions rapidly lose potency over time [3].

Q: My dose-response curves are shifting to the right (loss of potency) over time, even though the solution remains clear. Why? A: Aliphatic amines are inherently hygroscopic. Every time a vial is opened to ambient air, the solution absorbs trace amounts of water. Over multiple freeze-thaw cycles, this accumulated moisture dilutes the stock concentration, leading to artificially low dosing in your assays. Furthermore, if stored in DMSO, water absorption accelerates the degradation of the solvent itself, which can negatively impact cell viability in in vitro models.

Part 3: Standard Operating Procedures (SOP) for Stock Solutions

To prevent the issues outlined above, every protocol step must act as a barrier against oxygen, moisture, and CO2. The following methodology is a self-validating system: if followed correctly, your solution will remain strictly colorless and free of particulate matter for >12 months.

Workflow Step1 1. Weigh Solid (Dry N2 Atmosphere) Step2 2. Dissolve in Degassed Solvent Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Overlay with Argon Gas Step3->Step4 Step5 5. Seal & Store at -20°C Step4->Step5

Fig 2. Standard operating procedure for the preparation and storage of amine stock solutions.

Step-by-Step Methodology:
  • Solvent Preparation: Degas your chosen solvent (e.g., anhydrous DMSO or LC-MS grade H2O) by sparging with inert Argon or Nitrogen gas for 15 minutes prior to use. This strips the solvent of dissolved oxygen and CO2.

  • Weighing: Weigh the solid rapidly in a low-humidity environment. If a glove box is unavailable, weigh the compound under a gentle stream of dry N2.

  • Dissolution: Dissolve the compound to a high-concentration master stock (e.g., 50 mM). Higher concentrations are thermodynamically more stable against trace oxidative events than highly dilute solutions.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50–100 µL) using amber glass vials or opaque microcentrifuge tubes to prevent photo-catalyzed oxidation.

  • Inert Overlay: Blanket the headspace of each aliquot with Argon gas. Causality note: Argon is preferred over Nitrogen because it is heavier than ambient air, allowing it to sink and form a protective physical barrier over the liquid surface.

  • Storage: Cap tightly with PTFE-lined lids and store immediately at -20°C or -80°C. Discard any unused portion of an aliquot after thawing to avoid freeze-thaw degradation.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine solutions under various conditions, allowing you to audit your current storage practices.

Solvent SystemStorage TempHeadspace AtmosphereExpected Shelf LifePrimary Failure Mode
Anhydrous DMSO-20°CArgon (Sealed)> 12 monthsNone (Stable)
Anhydrous DMSO4°CAmbient Air2 - 4 weeksOxidation (Yellowing)
Aqueous Buffer (pH 7.4)4°CAmbient Air1 - 2 weeksHydrolysis / Microbial
Ethanol / MethanolRoom TempAmbient Air< 3 daysCarbamate Precipitation
Neat Liquid / SolidRoom TempAmbient Air< 1 weekHygroscopic Dilution

Part 5: References

The protocols and mechanistic explanations provided in this guide are grounded in established literature regarding aliphatic amine degradation, particularly from rigorous studies in the carbon capture and chemical stability fields.

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C - ACS Publications.[Link]

  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. ChemRxiv.[Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic.[Link]

Technical Support Center: Minimizing Hygroscopicity of Pyrazole Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on understanding and mitigating the hygroscopic nature of pyrazole amine salts. The information is structured to address common challenges encountered during research and development, offering both theoretical explanations and practical, step-by-step protocols.

Section 1: Understanding the Challenge - The "Why" Behind Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter to control in drug development.[1][2] For pyrazole amine salts, this property is influenced by several factors at the molecular level. The presence of nitrogen atoms in the pyrazole and amine moieties creates sites for hydrogen bonding with water molecules.[3] The formation of a salt introduces ionic character, which can further enhance interactions with polar water molecules.

Moisture uptake can have significant consequences, leading to:

  • Physical Instability: Caking, clumping, and changes in flowability can hinder manufacturing processes like powder handling and capsule filling.[2] In severe cases, deliquescence—where the solid dissolves in the absorbed water—can occur.[4]

  • Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis, potentially reducing the efficacy and shelf-life of the active pharmaceutical ingredient (API).[2][5]

  • Altered Performance: Changes in the solid-state form due to hydration can impact dissolution rates and, consequently, bioavailability.[5]

Understanding the underlying mechanisms of water sorption is the first step toward effective mitigation.[6]

Section 2: Troubleshooting Guide - Common Problems and Solutions

This section addresses specific issues you might encounter with hygroscopic pyrazole amine salts in a question-and-answer format.

Question 1: My pyrazole amine salt is clumping and difficult to handle. What are my immediate options?

This is a classic sign of moisture absorption. Here’s a troubleshooting workflow:

cluster_0 Initial Observation: Clumping/Poor Flow cluster_1 Immediate Actions cluster_2 Long-Term Strategy A Assess Severity B Drying (Vacuum Oven) A->B Minor Clumping C Controlled Environment (Glovebox/Dry Room) A->C Severe Clumping/ Stickiness D Re-evaluate Salt Form B->D If problem persists C->D If problem persists E Consider Cocrystals D->E If salts remain hygroscopic F Formulation Adjustments E->F If cocrystals not feasible cluster_API API Modification cluster_Formulation Formulation & Process Control Salt Salt Screening (Varying Counter-ions) Coating Film Coating (Moisture Barrier) Salt->Coating Cocrystal Cocrystallization (Neutral Co-formers) Cocrystal->Coating Excipients Hydrophobic Excipients Coating->Excipients Process Manufacturing Environment (Low Humidity) Excipients->Process Packaging Protective Packaging (Desiccants, Blister Packs) Process->Packaging API Hygroscopic Pyrazole Amine Salt API->Salt API->Cocrystal

Figure 2. Integrated strategies for mitigating hygroscopicity.

1. Co-crystal Former Selection: The rational selection of a co-former is key to successful cocrystallization. Consider co-formers that:

  • Are generally regarded as safe (GRAS).

  • Have complementary hydrogen bonding sites to the pyrazole amine salt.

  • Exhibit low aqueous solubility themselves, which can sometimes enhance the stability of the resulting cocrystal in aqueous environments. [7] 2. Formulation with Moisture Scavengers: In addition to creating a physical barrier, certain excipients can act as internal desiccants, actively scavenging moisture that penetrates the dosage form. [8]Examples include certain grades of silica gel or calcium silicate.

3. Process and Packaging Controls: The fight against moisture extends beyond the lab bench and into manufacturing and storage.

  • Manufacturing: Conducting manufacturing processes, especially those involving powders, in low-humidity environments is crucial. [2]* Packaging: Final product packaging should be designed to protect against moisture ingress. This can include the use of high-barrier blister packs or bottles containing desiccants. [8] By systematically evaluating the solid-state properties of your pyrazole amine salt and employing a combination of these strategies, you can effectively manage its hygroscopic tendencies and advance your drug development program.

References

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed. (2022).
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • Strategies to enhance pharmaceutical formul
  • Hygroscopicity of pharmaceutical crystals. - University Digital Conservancy.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.
  • Hygroscopic Problems Of Capsule Filled Powders - Richpacking020.com. (2022).
  • How to Stabilize Tablets Containing Hygroscopic Ingredients - Pharma.Tips. (2025).
  • Salt Form Screening and Selection Services - BOC Sciences.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - Pharma Excipients. (2022).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (2023).
  • Moisture protection strategies and challenges for solid oral dosages - Pharma Excipients. (2023).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (2021).
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025).
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press. (2025).
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem.
  • Moisture Control and Degradation Management - American Pharmaceutical Review. (2024).
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019).
  • An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchG
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023).
  • Tertiary amine pyrazolones and their salts as inhibitors of mutant superoxide dismutase 1-dependent protein aggregation for the treatment of amyotrophic l
  • Pharmaceutical Cocrystals: Regulatory and Str
  • Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formul

Sources

Technical Support Center: Resolving Aqueous Solubility Challenges of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine. As a Senior Application Scientist, this document synthesizes established physicochemical principles with practical, field-proven troubleshooting strategies to empower you to systematically address and overcome these challenges in your experimental workflows.

Understanding the Molecule: A Structural Perspective on Solubility

2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine possesses distinct structural features that govern its behavior in aqueous media. A thorough understanding of these is the first step in troubleshooting solubility.

  • The Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring system is weakly basic and can be protonated in acidic conditions.[1][2] This property is a key handle for manipulating solubility.

  • The Ethylamine Side Chain: The primary amine group (-NH2) is basic and readily protonated at physiological pH. The ethyl group, however, introduces a degree of hydrophobicity.[3] While ethylamine itself is miscible with water due to hydrogen bonding, the overall contribution of this side chain to the molecule's solubility is a balance between the polar amine and the nonpolar ethyl group.[4][5]

The presence of the basic amine group suggests that the solubility of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine will be highly dependent on pH.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: Why is my compound "crashing out" when I dilute my DMSO stock solution into an aqueous buffer?

A1: This phenomenon, known as precipitation, is common for compounds with low aqueous solubility.[6] A concentrated stock in a strong organic solvent like DMSO does not guarantee solubility when diluted into a predominantly aqueous environment. The troubleshooting guide below will walk you through systematic approaches to prevent this.

Q2: What is the expected pKa of the primary amine, and how does that influence my experiments?

Q3: Should I be determining kinetic or thermodynamic solubility?

A3: Both are important, but they answer different questions.

  • Kinetic solubility is a high-throughput measurement of how much of a compound, when added from a concentrated DMSO stock, will stay in solution in an aqueous buffer for a short period.[7] It's useful for early-stage screening.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[8][9] This "gold standard" measurement is crucial for formulation development and understanding the compound's intrinsic properties.[10]

Q4: Can temperature be used to improve the solubility?

A4: For most solid compounds, solubility increases with temperature.[11] Gentle warming can be a simple first step to aid dissolution.[12] However, be cautious, as elevated temperatures can degrade some compounds. Always assess the thermal stability of your compound.

Troubleshooting Guide: A Systematic Approach to Enhancing Aqueous Solubility

This section provides a structured workflow to diagnose and resolve solubility issues. The general principle is to start with the simplest and most common techniques before moving to more complex formulation strategies.

Solubility_Troubleshooting_Workflow Start Start: Poor Aqueous Solubility Observed Measure_Solubility Step 1: Quantify Baseline Solubility (Thermodynamic & Kinetic Assays) Start->Measure_Solubility pH_Adjustment Step 2: pH Adjustment (Acidification to pH < pKa-2) Measure_Solubility->pH_Adjustment Check_Solubility_pH Re-measure Solubility pH_Adjustment->Check_Solubility_pH Sufficient_Solubility_pH Sufficient Solubility? Check_Solubility_pH->Sufficient_Solubility_pH Co_Solvent Step 3: Co-solvent Screening (e.g., Ethanol, PEG 400, Propylene Glycol) Sufficient_Solubility_pH->Co_Solvent No End_Success End: Solubility Issue Resolved Sufficient_Solubility_pH->End_Success Yes Check_Solubility_CoSolvent Re-measure Solubility in Co-solvent System Co_Solvent->Check_Solubility_CoSolvent Sufficient_Solubility_CoSolvent Sufficient Solubility? Check_Solubility_CoSolvent->Sufficient_Solubility_CoSolvent Salt_Formation Step 4: Salt Formation (e.g., HCl, Mesylate, Tartrate salts) Sufficient_Solubility_CoSolvent->Salt_Formation No Sufficient_Solubility_CoSolvent->End_Success Yes Check_Solubility_Salt Characterize and Measure Salt Solubility Salt_Formation->Check_Solubility_Salt Sufficient_Solubility_Salt Sufficient Solubility? Check_Solubility_Salt->Sufficient_Solubility_Salt Cyclodextrin Step 5: Complexation with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Sufficient_Solubility_Salt->Cyclodextrin No Sufficient_Solubility_Salt->End_Success Yes End_Further_Dev End: Further Formulation Development Required Cyclodextrin->End_Further_Dev

Caption: A systematic workflow for troubleshooting solubility.

Step 1: Quantify the Problem - Measuring Baseline Solubility

Before attempting to improve solubility, it is crucial to have a quantitative baseline. We recommend performing both kinetic and thermodynamic solubility assays in your target aqueous buffer (e.g., PBS, pH 7.4).

Step 2: The Power of Protons - pH Adjustment

Given the basic nature of the ethylamine and pyrazole moieties, decreasing the pH of the aqueous medium is the most direct and effective first step.[1][13] By lowering the pH, you increase the proportion of the protonated, more soluble form of the molecule.

  • Causality: The solubility of a basic drug typically increases exponentially as the pH is lowered below its pKa.[13][14] The goal is to shift the equilibrium towards the ionized species, which is more readily solvated by water.

  • Experimental Approach: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Determine the solubility of your compound in each buffer using the thermodynamic solubility protocol. Plotting solubility versus pH will generate a pH-solubility profile.[15][16]

  • Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

pH of Buffer Expected State of the Amine Anticipated Relative Solubility
7.4Mostly IonizedModerate
6.0Highly IonizedHigh
5.0Very Highly IonizedVery High
4.0Almost Completely IonizedMaximum
Step 3: Modifying the Medium - Co-solvent Systems

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is the next logical step.[17] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for less polar solutes.[17]

  • Causality: Co-solvents decrease the interfacial tension between the hydrophobic parts of your molecule and the aqueous medium, thereby enhancing solubility.[17]

  • Common Co-solvents in Drug Development:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) (use with caution in cell-based assays)

  • Experimental Approach: Screen a panel of co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v) in your chosen buffer. Measure the kinetic solubility in each co-solvent system.

  • Important Consideration: Always run a vehicle control to ensure the co-solvent itself does not interfere with your downstream assay.

Step 4: A Solid Choice - Salt Formation

For ionizable compounds like 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, forming a salt is a well-established and highly effective method to improve solubility and dissolution rate.[18][19]

  • Causality: Salts generally have higher aqueous solubility than their corresponding free base forms.[18] The formation of a crystalline salt with a suitable counter-ion can disrupt the crystal lattice of the free base, leading to more favorable interactions with water.

  • Counter-ion Selection: For a basic drug, you would use an acid to form a salt. Common, pharmaceutically acceptable acids include:

    • Hydrochloric acid (for hydrochloride salts)

    • Methanesulfonic acid (for mesylate salts)

    • Sulfuric acid (for sulfate salts)

    • Tartaric acid (for tartrate salts)

  • Experimental Approach: A salt screen should be performed by reacting the free base with a selection of acids in various solvent systems to induce crystallization of the salt form.[20][21] The resulting solids should be characterized (e.g., by XRPD, DSC) to confirm salt formation and then their thermodynamic solubility determined.[21]

Step 5: The Encapsulation Strategy - Cyclodextrin Complexation

If the above strategies are not sufficient, complexation with cyclodextrins can be explored. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][23]

  • Causality: The hydrophobic portion of your molecule (like the ethyl-pyrazole group) can become encapsulated within the cyclodextrin's nonpolar cavity, forming an inclusion complex.[23][24] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.[]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Approach: Prepare solutions of the cyclodextrin in your aqueous buffer at various concentrations. Add your compound and determine the solubility. A phase-solubility diagram can be constructed to determine the stoichiometry and stability of the complex.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.[8][10]

Thermodynamic_Solubility_Workflow Start Start Add_Excess 1. Add excess solid compound to a known volume of aqueous buffer in a sealed vial. Start->Add_Excess Equilibrate 2. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. Add_Excess->Equilibrate Separate 3. Separate the solid and liquid phases (centrifugation or filtration with 0.22 µm filter). Equilibrate->Separate Quantify 4. Withdraw an aliquot of the supernatant, dilute appropriately, and quantify the concentration using a validated HPLC-UV method. Separate->Quantify Result Result: Thermodynamic Solubility (µg/mL or µM) Quantify->Result

Caption: Workflow for thermodynamic solubility determination.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is suitable for rapid screening.[7][25]

Kinetic_Solubility_Workflow Start Start Prepare_Stock 1. Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Start->Prepare_Stock Dispense 2. In a 96-well plate, add a small volume of the DMSO stock to the aqueous buffer (final DMSO concentration typically 1-5%). Prepare_Stock->Dispense Incubate 3. Mix and incubate for a short period (e.g., 1-2 hours) at room temperature. Dispense->Incubate Measure 4. Measure the light scattering of each well using a nephelometer. Incubate->Measure Analyze 5. The concentration at which light scattering significantly increases above baseline is the kinetic solubility. Measure->Analyze Result Result: Kinetic Solubility (µM) Analyze->Result

Caption: Workflow for kinetic solubility determination.

Protocol 3: Quantification by HPLC-UV

A general method for quantifying the concentration of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine.[26][27][28]

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from 5-95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The pyrazole ring should have a UV absorbance maximum around 210-230 nm. Determine the optimal wavelength by running a UV scan of the compound.

  • Quantification: Generate a standard curve using solutions of known concentrations of the compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. Retrieved March 7, 2026, from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved March 7, 2026, from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Technology. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved March 7, 2026, from [Link]

  • Bio-protocol. (2018). 3.8. Determination of Kinetic Solubility. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved March 7, 2026, from [Link]

  • UFMG. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved March 7, 2026, from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved March 7, 2026, from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved March 7, 2026, from [Link]

  • Allen. (n.d.). Ethylamine is soluble in water whereas aniline is almost insoluble. Why?. Retrieved March 7, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved March 7, 2026, from [Link]

  • PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved March 7, 2026, from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved March 7, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. Retrieved March 7, 2026, from [Link]

  • Allen. (n.d.). Ethylamine is soluble in water whereas aniline is almost insoluble. Why?. Retrieved March 7, 2026, from [Link]

  • Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved March 7, 2026, from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved March 7, 2026, from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved March 7, 2026, from [Link]

  • Infinity Learn. (2026, February 28). Solubility of ethylamine in water is due to. Retrieved March 7, 2026, from [Link]

  • Allen. (n.d.). Solubility of enthylamine in water is due to. Retrieved March 7, 2026, from [Link]

  • PubMed. (2015, September 1). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 7, 2026, from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved March 7, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved March 7, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2016, June 13). Complex formation between ?-cyclodextrin and amines in water and DMF solvents. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-alkylated pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternative catalytic systems for the synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine. We will delve into common experimental challenges, provide in-depth troubleshooting guides, and present detailed protocols for various catalytic methods, moving beyond traditional base-mediated approaches to enhance yield, selectivity, and sustainability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 4-ethylpyrazole to produce 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine?

The synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine via N-alkylation of 4-ethylpyrazole presents two main challenges:

  • Regioselectivity: 4-ethylpyrazole is an unsymmetrical heterocycle, meaning alkylation can occur at either of the two nitrogen atoms (N1 or N2). This often results in a mixture of regioisomers, which can be difficult and costly to separate.[1] The desired product is the N1-alkylated isomer.

  • Low Yields: Suboptimal reaction conditions, the formation of side products, or the poor reactivity of the starting materials can lead to low yields of the target compound.[1][2] The choice of catalyst and base is critical to drive the reaction to completion efficiently.

Q2: What are the main classes of alternative catalysts for this synthesis?

Beyond simple inorganic bases (like K₂CO₃ or NaH), several classes of catalysts can improve the N-alkylation of pyrazoles:

  • Phase-Transfer Catalysts (PTC): These are particularly effective for reactions between reagents in immiscible phases (e.g., a solid base and an organic solvent). They enhance reaction rates and can be a cost-effective solution.[3][4]

  • Ionic Liquids (ILs): These can act as both the solvent and the catalyst, offering a "green" alternative to volatile organic compounds (VOCs).[5][6] Their unique properties can enhance reaction rates and selectivity.

  • Transition-Metal Catalysts: Systems based on copper, palladium, or ruthenium can offer high efficiency and unique reactivity, although they may require more specialized conditions and pose challenges in terms of cost and removal.[7][8][9]

  • Enzymatic Catalysts: Biocatalysis offers unparalleled regioselectivity (>99%) under mild conditions, representing a highly sustainable approach.[10][11]

  • Heterogeneous Catalysts: Solid-supported catalysts like crystalline aluminosilicates (zeolites) allow for easier product purification through simple filtration.[12]

Q3: Are there "green" or more sustainable catalytic options available?

Yes. Several alternative methods offer significant environmental benefits:

  • Enzymatic Catalysis: Utilizes engineered enzymes in aqueous media at ambient temperatures, eliminating the need for harsh solvents and reagents.[11]

  • Ionic Liquids: Many ionic liquids are non-volatile and can be recycled, reducing solvent waste.[5][13]

  • Phase-Transfer Catalysis without Solvent: Performing PTC reactions under solvent-free conditions is an excellent green chemistry approach, simplifying workup and reducing waste.[3][4][14]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption, often leading to higher yields and cleaner reaction profiles.[15][16]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine.

Issue 1: Low Reaction Yield

Question: My N-alkylation reaction is resulting in low yields or incomplete conversion of the 4-ethylpyrazole starting material. What are the potential catalyst-related causes and how can I fix them?

Causality and Solutions:

Low yields often point to issues with nucleophilicity, reagent stability, or catalyst efficiency. The primary function of the catalyst/base system is to deprotonate the pyrazole's N-H bond, making it sufficiently nucleophilic to attack the alkylating agent (e.g., N-(2-chloroethyl)phthalimide or a similar protected 2-aminoethyl halide).

G start Low Yield Observed check_base 1. Re-evaluate Base System Is the base strong enough? Is it soluble? start->check_base check_catalyst 2. Assess Catalyst Activity Is catalyst loading optimal? Is the catalyst 'poisoned'? check_base->check_catalyst Base is adequate solution_base Solution: - Switch to a stronger base (e.g., KOH, NaH). - Use a solvent that solubilizes the base (e.g., DMSO). - Consider a PTC system. check_base->solution_base Base is inadequate check_reagents 3. Examine Reagents Is the alkylating agent reactive? Are reagents degrading? check_catalyst->check_reagents Catalyst is active solution_catalyst Solution: - Increase catalyst loading (e.g., from 3% to 10% for PTC). - Ensure anhydrous conditions if using water-sensitive catalysts. - Avoid iodide salts with certain PTCs. check_catalyst->solution_catalyst Catalyst issue identified solution_reagents Solution: - Use a more reactive alkylating agent (e.g., bromo- or iodo- instead of chloro-). - Use fresh, high-purity reagents. check_reagents->solution_reagents Reagent issue identified

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Optimization Strategies:

  • Exploit Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. [1]For 4-ethylpyrazole, the N1 nitrogen is sterically more accessible than the N2 nitrogen, which is adjacent to the C5 carbon.

    • Recommendation: Using a sterically bulky alkylating agent can enhance this intrinsic preference for the N1 position. While the 2-aminoethyl group itself is not exceptionally bulky, using a protecting group on the amine (e.g., phthalimide) adds steric bulk that can help direct alkylation to the N1 position.

  • Solvent Choice: The polarity of the solvent plays a significant role.

    • Recommendation: Polar aprotic solvents like DMSO and DMF often favor the formation of a single regioisomer. [1]The combination of K₂CO₃ in DMSO is a well-regarded system for achieving regioselective N1-alkylation of 3-substituted pyrazoles, a principle that can be applied here. [2][17]

  • Advanced Regiocontrol Strategies:

    • Masked Methylating Reagents Principle: A recent strategy for achieving high N1 selectivity involves using sterically bulky α-halomethylsilanes as alkylating agents, followed by protodesilylation. [18]This concept of using a bulky directing group that is later removed could be adapted for the aminoethyl side chain, although it would require a more complex multi-step synthesis.

    • Enzymatic Catalysis: For the highest possible selectivity, engineered enzymes can be employed. These biocatalysts create a highly specific active site that can distinguish between the two nitrogen atoms, often leading to the formation of a single isomer. [10][11]

In-Depth Guide to Alternative Catalytic Systems & Protocols

Phase-Transfer Catalysis (PTC)

Mechanism: PTC facilitates the transfer of the deprotonated pyrazolate anion from a solid or aqueous phase into the organic phase where the alkylating agent resides. A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is commonly used. The lipophilic cation (e.g., Bu₄N⁺) pairs with the pyrazolate anion, creating a lipophilic ion pair that is soluble in the organic solvent, thereby accelerating the reaction.

Advantages Disadvantages
Low catalyst loading (3-10 mol%)Can be "poisoned" by iodide ions
Mild reaction conditionsCan require vigorous stirring for phase mixing
Cost-effective and scalableRemoval of catalyst can sometimes be tricky
Can be performed without solvent [3][4]

Experimental Protocol: PTC-Mediated Synthesis

This protocol is adapted for the synthesis of a protected precursor to the target amine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylpyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent & Reagent Addition: Add acetonitrile or toluene as the solvent. Add N-(2-bromoethyl)phthalimide (1.1 eq).

  • Reaction: Heat the mixture to 80°C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: The resulting phthalimide-protected intermediate can be deprotected using standard conditions (e.g., hydrazine hydrate in ethanol) to yield the final product, 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine.

Ionic Liquids (ILs)

Mechanism: Ionic liquids can play multiple roles. They can act as a polar medium to dissolve reactants, and their constituent ions can stabilize charged intermediates in the Sₙ2 transition state, thus accelerating the reaction. [5][6]Some ILs are also basic or acidic and can participate directly in the catalysis. [13]

Advantages Disadvantages
"Green" solvent (low volatility) Can be expensive
Can be recycled and reused Viscosity can sometimes be an issue
Often enhances reaction rates and selectivity Product isolation can require specific extraction methods

| Can act as both solvent and catalyst [5]| |

Table 1: Comparison of Common Ionic Liquids for N-Alkylation

Ionic LiquidCommon AbbreviationKey FeatureReference
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM][BF₄]High efficiency in pyrazole alkylation, good solvent properties.[5]
1-Butyl-3-methylimidazolium chloride[BMIM][Cl]Used for synthesis of pyrazolo-pyridine hybrids.[5]
Triethylammonium hydrogen sulfate[Et₃NH][HSO₄]Acts as a dual-role solvent and catalyst.[5]

Experimental Protocol: Ionic Liquid-Mediated Synthesis

  • Setup: In a vial, combine 4-ethylpyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄], 3-4 mL per mmol of pyrazole).

  • Reagent Addition: Stir the mixture at room temperature for 10 minutes, then add the alkylating agent (e.g., 2-bromoethanamine hydrobromide, 1.1 eq).

  • Reaction: Heat the reaction to 70-90°C and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Workup & Product Isolation: After the reaction is complete, cool the mixture. The product can typically be extracted from the ionic liquid using a less polar organic solvent like diethyl ether or ethyl acetate. The ionic liquid phase can then be washed, dried, and reused.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Transition-Metal Catalysis

While often used for N-arylation, certain transition metal systems, particularly copper, are effective for N-alkylation. These reactions often proceed under milder conditions than traditional methods. A recently developed copper-catalyzed method involves the alkynylation of in-situ generated azoalkenes to form pyrazoles, showcasing the versatility of copper in pyrazole synthesis. [7]Another approach uses a combination of copper and photoredox catalysis to activate alkyl halides for N-alkylation. [19]

Advantages Disadvantages
High efficiency and turnover numbers Catalyst cost and toxicity
Mild reaction conditions Requires careful exclusion of air/moisture for some systems

| Can enable difficult transformations | Complete removal of metal from the final product is critical for pharmaceutical applications |

Conceptual Protocol: Copper-Catalyzed N-Alkylation

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), a flask is charged with a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine ligand, 10-20 mol%), 4-ethylpyrazole (1.0 eq), and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent & Reagent Addition: Add a dry, degassed solvent such as dioxane or toluene. Add the alkylating agent (1.2 eq).

  • Reaction: Heat the mixture (e.g., 80-110°C) for 12-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst and base.

  • Purification: Wash the filtrate with water and brine, dry, and concentrate. Purify the product via column chromatography.

References

  • Kaufmann, J. et al. (2019). Ruthenium-catalyzed formation of pyrazoles or 3-hydroxynitriles from propargyl alcohols and hydrazines. Arkat USA. Available at: [Link]

  • MDPI. (2025). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. Available at: [Link]

  • Diez-Barra, E. et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. ResearchGate. Available at: [Link]

  • Martins, M. et al. (2009). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Books. Available at: [Link]

  • ResearchGate. (n.d.). Ruthenium-catalyzed C-H alkylation of pyrazole 5a. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters. Available at: [Link]

  • ResearchGate. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. ResearchGate. Available at: [Link]

  • PMC. (2025). Arene Ruthenium(II) Carboxylates for C H Alkylations and Arylations at Near Room Temperature. PMC. Available at: [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF. ResearchGate. Available at: [Link]

  • HETEROCYCLES. (1997). PHASE TRANSFER CATALYZED C- vs 0- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE. HETEROCYCLES. Available at: [Link]

  • Indian Academy of Sciences. (2018). Ruthenium-bipyridine complex catalyzed C–H alkenylation of arylpyrazole derivatives. Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Ruthenium(II)-catalysed decarbonylative arylation of pyrazole and... ResearchGate. Available at: [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1-(2-aminoethyl)pyrazoles under phase-transfer catalysis | Request PDF. ResearchGate. Available at: [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Indian Academy of Sciences. (2019). Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Journal of Chemical Sciences. Available at: [Link]

  • PubMed. (2010). Microwave assisted synthesis of some novel 2-pyrazoline derivatives as possible antimicrobial agents. PubMed. Available at: [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole. Google Patents.
  • PubMed. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Thieme. (2016). Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. Thieme. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Substituted Pyrazoles using Ionic Liquid. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). Microwave assisted synthesis of some novel 2-pyrazoline derivatives as possible antimicrobial agents. ResearchGate. Available at: [Link]

  • PubMed. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. Available at: [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Organic Chemistry Portal. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. PMC. Available at: [Link]

  • Materials Chemistry and Mechanics. (2025). Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. Materials Chemistry and Mechanics. Available at: [Link]

  • PMC. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Available at: [Link]

  • PMC. (2023). Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles. PMC. Available at: [Link]

  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyranopyrazole derivatives in the presences of Fe3O4@CTC@[BisPy][HC2O2] catalysta. ResearchGate. Available at: [Link]

  • PMC. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PMC. Available at: [Link]

Sources

reducing impurities in large scale pyrazole amine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center for Aminopyrazole Synthesis . This guide is designed for researchers, scale-up scientists, and drug development professionals facing critical bottlenecks in large-scale pyrazole amine production.

Below, we troubleshoot the most complex issues encountered during scale-up: regiomeric impurity control, genotoxic impurity (GTI) management, and downstream crystallization failures.

Section 1: Regioselectivity and Isomeric Purity

Q: My scale-up reaction yields an unpredictable mixture of 3-amino and 5-aminopyrazole regioisomers. How can I strictly control this?

The Causality: The regiochemical outcome of condensing a monosubstituted hydrazine with a 1,3-dielectrophile (such as an alkoxyacrylonitrile) is dictated by a delicate interplay of kinetic and thermodynamic factors 1.

  • Kinetic Control (3-Aminopyrazole): Under strongly basic conditions and low temperatures (0 °C), the more nucleophilic, substituted nitrogen of the hydrazine rapidly attacks the electrophilic carbon. The low temperature prevents the reversible equilibration of the initial Michael adduct, forcing rapid cyclization into the 3-aminopyrazole isomer.

  • Thermodynamic Control (5-Aminopyrazole): Under neutral or acidic conditions at elevated temperatures (70–110 °C), the initial Michael adducts are allowed to equilibrate. The intermediate formed by the attack of the less sterically hindered, terminal nitrogen is thermodynamically more stable, ultimately yielding the 5-aminopyrazole.

Mechanistic pathways dictating kinetic vs. thermodynamic regiocontrol in aminopyrazole synthesis.

Data Presentation: Effect of Reaction Conditions on Regiomeric Ratios

Reactant SystemConditionsControl TypeMajor ProductYield / Ratio
Alkoxyacrylonitrile + PhenylhydrazineAcOH, Toluene, RefluxThermodynamic5-Aminopyrazole>90% (5-isomer)
Alkoxyacrylonitrile + PhenylhydrazineEtONa, Ethanol, 0 °CKineticMixed1:1 (3- vs 5-)
Alkoxyacrylonitrile + p-MethoxyphenylhydrazineEtONa, Ethanol, 0 °CKinetic3-Aminopyrazole78:22 (3- vs 5-)
Protocol 1: Kinetically Controlled Synthesis of 3-Aminopyrazoles
  • Base Preparation: In a flame-dried vessel under an inert atmosphere, prepare a 0.5 M solution of sodium ethoxide (2.0 eq) in anhydrous ethanol. Cool strictly to 0 °C.

  • Hydrazine Addition: Add the substituted hydrazine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 2 °C.

  • Electrophile Addition: Slowly add the β-alkoxyacrylonitrile (1.0 eq) over 45–60 minutes.

    • Validation Checkpoint: Monitor the internal temperature continuously. Any exotherm spiking above 5 °C will irreversibly shift the reaction pathway toward the thermodynamic 5-isomer. If a spike occurs, immediately slow the addition rate.

  • Quench and Extraction: Stir for 2–3 hours at 0 °C. Quench with saturated aqueous

    
     and extract with ethyl acetate.
    

Section 2: Genotoxic Impurity (GTI) Management

Q: How do we reliably quantify and eliminate trace hydrazine carryover (GTI) in our final API?

The Causality: Hydrazine (


) is a highly volatile, highly polar genotoxic impurity that lacks a UV chromophore. Because of these physical properties, it is virtually invisible to standard HPLC-UV analysis and is heavily overshadowed by the complex API matrix 2. By derivatizing the sample with 2-Hydroxy-1-Naphthalaldehyde (HNA), we force a condensation reaction that attaches a massive chromophore to the hydrazine molecule. This shifts its absorption maximum (

) to the visible range (406/424 nm)—completely bypassing the standard API UV absorption window (190–380 nm)—while simultaneously increasing the analyte's hydrophobicity for excellent retention on a C18 column.
Protocol 2: Derivatization and HPLC Analysis of Trace Hydrazine
  • Sample Prep: Dissolve 100 mg of the crude API in 1.0 mL of diluent (acetonitrile/water).

  • Derivatization: Add 0.5 mL of HNA solution (0.1 M in methanol) followed by 0.1 mL of glacial acetic acid to catalyze the reaction.

  • Incubation: Heat the mixture at 60 °C for 30 minutes to drive hydrazone formation to completion.

    • Validation Checkpoint: The solution must develop a distinct yellow tint, visually confirming the formation of the highly conjugated hydrazone derivative.

  • Analysis: Inject onto a reversed-phase C18 column, detecting at 406 nm. Quantify against a validated standard curve (Detection limit: ~0.25 ppm).

Q: Is there a scalable synthetic route that completely avoids hydrazine and energetic nitro-intermediates?

The Causality: Standard nitration of pyrazoles followed by reduction often requires specialized hydrogenation equipment and generates highly energetic, potentially explosive intermediates. To engineer out both the explosion hazard and the hydrazine GTI risk, process chemists utilize a copper-catalyzed aryl amidation route 3. Here, acetamide acts as a safe, stable ammonia surrogate. It cross-couples with a bromopyrazole core, and the resulting acetyl group is easily cleaved via basic hydrolysis to yield the pure aminopyrazole.

Analytical and synthetic workflows for mitigating hydrazine genotoxic impurities (GTIs).

Protocol 3: Copper-Catalyzed Aryl Amidation (Hydrazine-Free Route)
  • Reagent Charging: Charge a reactor with the bromopyrazole core (1.0 eq), acetamide (2.0 eq),

    
     (2.0 eq), and CuI (0.1 eq) in 1,4-dioxane.
    
  • Cross-Coupling: Heat the suspension to 100 °C for 12 hours under a nitrogen atmosphere.

    • Validation Checkpoint: Draw a reaction aliquot. HPLC must show >95% conversion to the acetylated aminopyrazole intermediate before proceeding to hydrolysis.

  • Hydrolysis: Add aqueous NaOH (3.0 eq) directly to the mixture and heat at 80 °C for 4 hours to cleave the acetyl group.

  • Isolation: Neutralize the mixture, extract, and crystallize the free aminopyrazole.

Section 3: Downstream Processing & Color Body Removal

Q: Our kilogram-scale batches suffer from severe discoloration and variable yields during crystallization. What is the root cause and solution?

The Causality: Discoloration in scaled-up aminopyrazoles is typically caused by the oxidative degradation of the electron-rich amine core or trace transition metal carryover. Furthermore, using highly polar, single-component solvents (like pure ethanol) often results in the product "oiling out" rather than forming a crystalline lattice, drastically reducing yield 4. Transitioning to an ethanol/acetic acid mixture alters the solubility curve, promoting optimal supersaturation and controlled nucleation. Simultaneously, activated carbon treatment physically adsorbs the high-molecular-weight, conjugated color bodies.

Data Presentation: Effect of Solvent on Yield in Scale-Up Pyrazole Synthesis

Solvent SystemReaction Time (h)Yield (%)Observation
Ethanol1650Incomplete precipitation, product oiling
Isopropanol172Improved crystallization kinetics
Ethanol / Acetic Acid396 - 99Optimal supersaturation, high purity solid
Protocol 4: Activated Carbon Treatment and Recrystallization
  • Dissolution: Dissolve the crude, discolored aminopyrazole in a minimum volume of a hot ethanol/acetic acid mixture.

  • Adsorption: Add 5–10% w/w activated carbon. Heat the mixture at reflux for 15–30 minutes to ensure maximum adsorption of oligomeric impurities.

  • Hot Filtration: Filter the hot suspension rapidly through a Celite pad to remove the carbon.

    • Validation Checkpoint: Inspect the filtrate against a white background. The resulting solution must be visually colorless and transparent. If a tint remains, repeat the carbon treatment.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form seed crystals, then transfer to an ice bath at 0–5 °C to maximize the yield. Filter and dry under vacuum.

References
  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials, PubMed. [Link]

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation, ACS Publications.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, a substituted pyrazole derivative with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide synthesizes a detailed prediction based on first principles, substituent effects, and data from analogous structures. We will explore the theoretical chemical shifts, multiplicities, and integrations for each proton environment. Furthermore, this guide presents a robust, step-by-step experimental protocol for acquiring a high-quality spectrum and a logical workflow for its interpretation, designed for researchers and drug development professionals. A comparative analysis with related structures is included to highlight key distinguishing spectral features.

Molecular Structure and Predicted Proton Environments

The structural elucidation of a novel compound is fundamentally reliant on the precise assignment of its NMR signals. For 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, we can identify seven distinct proton environments. The electron-withdrawing and aromatic nature of the pyrazole ring, coupled with the aliphatic substituents, creates a well-dispersed spectrum that is highly informative.

The molecular structure and the non-equivalent proton environments are labeled as follows:

Figure 1: Molecular structure and proton assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the target compound, assuming a deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. These predictions are derived from established chemical shift ranges and substituent effects.[1][2]

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Interactions
H_a C3-H (Pyrazole)~ 7.50Singlet (s)1HAromatic proton adjacent to two nitrogen atoms, expected to be downfield. Appears as a singlet due to the substituent at C4 preventing vicinal coupling.
H_b C5-H (Pyrazole)~ 7.40Singlet (s)1HAromatic proton adjacent to the N1-substituent. Typically slightly upfield of H3. Long-range coupling to the N-CH₂ protons (H_f) may cause slight broadening.[3]
H_c -NH₂ (Amine)~ 1.5 - 2.5Broad Singlet (br s)2HLabile protons subject to exchange. Chemical shift is highly dependent on concentration and solvent.[4] Broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.
H_d -CH₂- (Ethyl)~ 2.45Quartet (q)2HMethylene protons on the ethyl group at C4. Deshielded by the pyrazole ring. Split into a quartet by the three neighboring methyl protons (H_e) with a typical coupling constant (³J) of ~7.5 Hz.
H_e -CH₃ (Ethyl)~ 1.15Triplet (t)3HMethyl protons of the ethyl group. Split into a triplet by the two neighboring methylene protons (H_d) with ³J ≈ 7.5 Hz.[5]
H_f N1-CH₂-~ 4.10Triplet (t)2HMethylene protons directly attached to the pyrazole N1. Significantly deshielded by the electronegative nitrogen and the aromatic ring. Split into a triplet by the adjacent CH₂ group (H_g).
H_g -CH₂-NH₂~ 3.00Triplet (t)2HMethylene protons adjacent to the primary amine. Less deshielded than H_f. Split into a triplet by the N1-CH₂ protons (H_f).

Comparative Analysis: The Importance of Substitution

To fully appreciate the spectrum of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, it is instructive to compare it with hypothetical, structurally related compounds:

  • Comparison with 1-ethyl-1H-pyrazole: In this simpler analogue, the C4-proton would be present, typically appearing as a triplet around 6.2-6.4 ppm.[6] The H3 and H5 protons would appear as doublets due to mutual coupling (J ≈ 2-3 Hz). The presence of the ethyl group at C4 in our target molecule removes the C4-H signal and simplifies the H3 and H5 signals into singlets, a key distinguishing feature.

  • Comparison with 2-(1H-pyrazol-1-yl)ethan-1-amine: This compound lacks the C4-ethyl group. Its spectrum would show three distinct pyrazole proton signals (H3, H4, H5) with characteristic splitting patterns (doublet, triplet, doublet). The absence of the ethyl group's quartet and triplet signals in the aliphatic region would be the most obvious difference.

  • Impact of the N1-substituent: The N-aminoethyl group significantly influences the chemical shifts of the pyrazole ring protons, particularly H5, due to proximity. In an N-unsubstituted pyrazole, tautomerism can lead to signal broadening or the appearance of two sets of signals.[3] The N1-substitution in our target molecule prevents this, resulting in a sharper, more defined spectrum.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

This section provides a self-validating methodology for acquiring a high-resolution ¹H NMR spectrum.

A. Sample Preparation

  • Massing: Accurately weigh 5-10 mg of high-purity 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine.

  • Solvation: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7] The choice of solvent can be critical; CDCl₃ is a good starting point, but DMSO-d₆ may be preferred if solubility is an issue or to better resolve exchangeable protons.

  • Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer if necessary. A clear, particulate-free solution is essential for high-quality spectra.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), unless the deuterated solvent contains it pre-mixed.[8]

B. Instrument Parameters (400 MHz Spectrometer)

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

  • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

C. Self-Validation: D₂O Exchange

To definitively confirm the assignment of the -NH₂ protons (H_c), a D₂O exchange experiment is essential.[3]

  • Acquire the initial ¹H NMR spectrum as described above.

  • Remove the NMR tube from the spectrometer.

  • Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake vigorously for 1 minute to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum. The signal assigned to the -NH₂ protons should significantly diminish or disappear entirely, confirming its identity as an exchangeable proton.

Workflow for Spectral Interpretation

A logical and systematic approach is crucial for accurate spectral analysis. The following workflow, represented as a flowchart, outlines the key steps from data acquisition to final structure confirmation.

G A 1. Acquire High-Resolution Spectrum (See Protocol) B 2. Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C 3. Calibrate Spectrum (Set TMS peak to 0.00 ppm) B->C D 4. Identify Solvent & Impurity Peaks (e.g., H₂O, residual CHCl₃) C->D E 5. Integrate All Signals (Determine relative proton ratios) D->E F 6. Analyze Chemical Shifts (δ) (Assign signals to regions: aromatic, aliphatic, etc.) E->F G 7. Analyze Multiplicity (Splitting) (Apply n+1 rule to determine neighbors) E->G I 9. Assign All Signals to Protons (Match data to molecular structure) F->I H 8. Calculate Coupling Constants (J) (Confirm neighboring relationships) G->H H->I J 10. Perform D₂O Exchange (Confirm -NH₂ protons) I->J Validation Step K 11. (Optional) 2D NMR (COSY, HSQC) for unambiguous confirmation I->K Further Validation

Figure 2: Systematic workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine provides a wealth of structural information. The key diagnostic signals include two singlets in the aromatic region for the pyrazole protons, a characteristic quartet and triplet for the C4-ethyl group, and two distinct triplets for the N1-ethanamine backbone. The broad, exchangeable singlet for the terminal amine group serves as another important identifier. By following the detailed experimental and analytical workflows presented in this guide, researchers can confidently acquire and interpret the spectrum, leading to unambiguous structural confirmation of this valuable heterocyclic compound.

References

  • Elguero, J., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. Retrieved from [Link]

  • Jokisaari, J., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Claramunt, R. M., et al. (1985). The Assignment of Long-Range ¹³C-¹H Coupling Constants in Pyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Behrendt, A., et al. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of ethylamine C₂H₇N CH₃CH₂NH₂. Retrieved from [Link]

  • Griffiths, L., & Abraham, R. J. (2001). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Silva, I. D. A. (2024). Predicting structural groups of small molecules from ¹H NMR spectral features using common machine learning classifiers. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Verma, M., et al. (n.d.). SYNTHESIS OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES AND THEIR EVALUATION AS ANTIPROTOZOAL AGENTS. TSI Journals. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Patel, H., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Sharma, P., et al. (2016). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Journal of Young Pharmacists. Retrieved from [Link]

  • Anet, F. A. L. (1961). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). ¹HNMR δ values for... [PDF]. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles... Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazol-1-amine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing a wide range of biological activities.[1][2][3][4] Aminated pyrazoles, in particular, are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][5] Consequently, ensuring the purity of these intermediates and final APIs is not merely a quality control checkpoint; it is a fundamental requirement for drug safety and efficacy. A robust High-Performance Liquid Chromatography (HPLC) method is the primary tool for this purpose, capable of separating the main compound from process-related impurities, regioisomers, and degradation products.[6][7]

This guide provides a comparative analysis of various HPLC strategies for the purity analysis of pyrazole amines. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, grounding our protocols in the physicochemical properties of the analytes and established chromatographic principles.

Chapter 1: The First Principle: Know Your Molecule

The success of any HPLC method development hinges on a thorough understanding of the analyte's properties. Pyrazole amines are characterized by:

  • Basicity: The amine functional group and the pyridine-type nitrogen in the pyrazole ring are basic. Their degree of protonation is pH-dependent, which is a critical lever to manipulate retention and peak shape.

  • Polarity: The presence of nitrogen atoms makes these compounds inherently polar. Their overall polarity, however, can vary significantly based on other substituents on the pyrazole ring and the amine. This dictates the initial choice between separation modes like Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Potential for Isomerism: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which can be challenging to separate due to their similar properties.[8][9] Furthermore, if a stereocenter is present, enantiomeric separation will be necessary.[10][11][12]

Chapter 2: A Comparative Guide to HPLC Separation Modes

The choice of chromatographic mode is the most critical decision in method development. Here, we compare the most relevant techniques for pyrazole amine analysis.

Reversed-Phase HPLC (RP-HPLC): The Default Starting Point

RP-HPLC is the most widely used chromatographic technique due to its versatility and reproducibility.[13] For pyrazole amines, a C18 column is the standard initial choice.[6][14]

  • Mechanism & Rationale: Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase. Since pyrazole amines are basic, their retention and peak shape are highly sensitive to mobile phase pH. At acidic pH (typically 2.5-3.5), the amine groups are consistently protonated, leading to more reproducible retention times. This low pH also suppresses the ionization of residual silanols on the silica-based packing material, mitigating undesirable secondary interactions that cause peak tailing.

  • Advantages: High efficiency, stability, and a vast library of available column chemistries. It is generally compatible with mass spectrometry (MS) when volatile buffers like formic acid or ammonium formate are used.[15][16]

  • Challenges: Poor retention for highly polar pyrazole amines. Peak tailing can be a significant issue for basic compounds, even at low pH.

  • When to Choose: As the first approach for most pyrazole amines, especially those with sufficient hydrophobicity to be retained on a C18 or C8 column.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Compound Specialist

When an analyte is too polar to be adequately retained by RP-HPLC, HILIC is the logical alternative.[17][18][19]

  • Mechanism & Rationale: HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[18][19][20] Retention is achieved through the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[20] This makes it ideal for separating polar pyrazole amines from their, often even more polar, impurities.

  • Advantages: Excellent retention of highly polar compounds, enhanced sensitivity in MS due to the high organic content of the mobile phase, and often provides a completely different selectivity compared to RP-HPLC.[21]

  • Challenges: Longer column equilibration times and potential for complex secondary interactions (ion-exchange, hydrogen bonding) which can complicate method development.[17]

  • When to Choose: For highly polar pyrazole amines that show little to no retention in RP-HPLC.

Ion-Pair Chromatography (IPC): A Tool for Enhanced Retention

IPC is a variation of RP-HPLC used to increase the retention of ionic or ionizable compounds like pyrazole amines.[22][23]

  • Mechanism & Rationale: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octane sulfonate), is added to the mobile phase.[22][23] This reagent forms a neutral ion-pair with the protonated amine analyte.[24] The resulting complex is more hydrophobic and is therefore more strongly retained on the reversed-phase column.[22] Alternatively, the ion-pairing reagent can adsorb to the stationary phase, creating a pseudo-ion-exchange surface.[23]

  • Advantages: Significantly increases the retention of basic compounds on standard RP columns.

  • Challenges: Ion-pairing reagents are generally non-volatile and suppress MS signals, making the method incompatible with mass spectrometry. Columns require long equilibration and wash times, and it is often recommended to dedicate a column solely for IPC use.

  • When to Choose: When retention in standard RP-HPLC is insufficient and MS detection is not required.

Chiral Chromatography: For Enantiomeric Purity

If the pyrazole amine contains a stereocenter, assessing its enantiomeric purity is a regulatory requirement. This necessitates the use of a chiral stationary phase (CSP).

  • Mechanism & Rationale: CSPs, often based on polysaccharides like cellulose or amylose, create a chiral environment within the column.[10][11][12] The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies, leading to their separation.[25]

  • Advantages: The only reliable way to separate and quantify enantiomers.

  • Challenges: CSPs can be expensive and are often less robust than standard silica-based columns. Method development can be less predictable and may require screening of multiple CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase).[9]

  • When to Choose: When the pyrazole amine is a chiral compound and its enantiomeric purity must be determined.

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Ion-Pair (IPC)Chiral Chromatography
Primary Application General purpose; first approach for most analytes.Highly polar and hydrophilic analytes.Ionic/ionizable analytes with poor RP retention.Separation of enantiomers.
Stationary Phase Non-polar (C18, C8, Phenyl)Polar (Silica, Amide, Diol, Zwitterionic)[18]Non-polar (C18, C8)Chiral Selector (e.g., Polysaccharide-based)[11][12]
Mobile Phase High aqueous contentHigh organic content (>70% ACN)[19]Aqueous with ion-pairing reagent added[22]Varies (Normal, Polar Organic, Reversed-Phase)
MS Compatibility Good (with volatile buffers)[15][16]ExcellentPoor (reagents are non-volatile)Depends on mobile phase
Key Advantage Robust, versatile, well-understood.Retains compounds not retained by RP-HPLC.Increases retention of basic compounds.Resolves stereoisomers.
Key Disadvantage Poor retention of very polar compounds.Longer equilibration, complex mechanism.Long equilibration, not MS-friendly.Column cost, specific application.

Chapter 3: A Systematic Workflow for RP-HPLC Method Development

A structured, logical workflow is essential for efficient and successful method development. This section provides a detailed protocol for a stability-indicating RP-HPLC method, the most common requirement for purity analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A 1. Analyte Characterization (pKa, logP, UV spectra) B 2. Initial Column & Mobile Phase Selection (e.g., C18 column, A: 0.1% HCOOH in H2O, B: ACN) A->B C 3. Gradient Scouting Run (e.g., 5-95% B in 20 min) B->C D 4. Optimize Organic Modifier (ACN vs. MeOH) C->D Evaluate peak shape, retention E 5. Optimize pH & Buffer (Adjust pH for peak shape & retention) D->E F 6. Optimize Gradient Profile (Adjust slope for critical pair resolution) E->F G 7. Optimize Temperature & Flow Rate (Fine-tune efficiency & analysis time) F->G H 8. Forced Degradation Study (Demonstrate specificity) G->H Final optimized method I 9. Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) H->I

Caption: A systematic workflow for RP-HPLC method development.

Experimental Protocol: RP-HPLC Method Development

This protocol outlines the steps to develop a stability-indicating purity method for a hypothetical pyrazole amine.

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve ~25 mg of the pyrazole amine reference standard and samples in a 50:50 mixture of water and acetonitrile to create a 0.5 mg/mL stock solution.[7]

  • Working Solution: Dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL) using the mobile phase as the diluent.

  • Impurity Spiking: Prepare a solution of the API spiked with known impurities and/or degradation products to verify peak identification and resolution.

2. Instrumentation and Initial Conditions:

  • System: A standard HPLC or UPLC system with a UV/PDA detector.[6]

  • Column: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[26]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[6]

  • Detection: Use a PDA detector to monitor across a range (e.g., 210-400 nm) and select an optimal wavelength (e.g., 254 nm) for detection of the API and all impurities.[6][7]

  • Injection Volume: 10 µL.[6]

3. Method Development Steps:

  • Step 1: Gradient Scouting: Perform a broad linear gradient run (e.g., 5% to 95% B over 20 minutes) to elute all components, including the main peak and any impurities.[6] This provides a baseline chromatogram.

  • Step 2: Column Screening (If Necessary): If the initial column provides poor peak shape or co-elution, screen alternative column chemistries. For basic amines, a column with a different bonding technology (e.g., Phenyl-Hexyl) or one designed for polar compounds (e.g., a polar-embedded phase) can offer different selectivity.

  • Step 3: Mobile Phase pH Optimization: The most critical parameter for amines. Prepare mobile phases with different buffers and pH values (e.g., pH 2.5 using phosphate buffer, pH 3.0 using formate buffer). Analyze the sample under the same gradient conditions and observe the effect on retention time and, most importantly, the tailing factor of the pyrazole amine peak. A tailing factor between 0.8 and 1.5 is generally desirable.

  • Step 4: Gradient Optimization: Based on the scouting run, adjust the gradient to improve the resolution of the main peak from its closest eluting impurities.

    • If impurities elute very early, increase the initial %B hold time.

    • If impurities are clustered around the main peak, flatten the gradient slope in that region (e.g., change from 20-50% B in 5 minutes to 20-50% B in 10 minutes).

    • After the last impurity has eluted, a steep increase to a high %B can be used to wash the column.

  • Step 5: Forced Degradation: To ensure the method is "stability-indicating," perform forced degradation studies.[7] Subject the sample to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions.[7] The method must be able to separate the intact API from all degradation products formed.[27]

Data Presentation: Column Performance Comparison

The following table shows hypothetical data from screening two different C18 columns for the analysis of a pyrazole amine and its critical impurity pair.

ParameterColumn A (Standard C18)Column B (Modern, High-Purity C18)
Resolution (API/Impurity 1) 1.42.5
API Tailing Factor 2.11.2
API Retention Time (min) 8.59.1
Total Run Time (min) 2525
Conclusion Poor peak shape and borderline resolution.Excellent peak shape and baseline resolution. Selected for further optimization.

Chapter 4: Method Validation: The Seal of Trustworthiness

Once an optimized method is developed, it must be validated to demonstrate its suitability for its intended purpose.[28][29] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[30][31][32]

The key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are the primary evidence for specificity.[28][29]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[26][28]

  • Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[29]

  • Accuracy: The closeness of the test results to the true value. Often assessed by analyzing samples with known amounts of spiked impurities.

  • Precision: The degree of scatter between a series of measurements. Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).

  • Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[28] This is a critical parameter for impurity analysis.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage.[26]

Conclusion

Developing a robust HPLC purity method for pyrazole amines is a systematic process that combines a fundamental understanding of the analyte's chemistry with a logical approach to chromatographic optimization. While RP-HPLC remains the primary workhorse, alternative modes like HILIC and IPC provide powerful tools for tackling challenging separations of polar or poorly retained compounds. By following a structured workflow—from initial screening and optimization to full validation according to ICH guidelines—researchers can develop reliable, accurate, and precise methods that ensure the quality and safety of these vital pharmaceutical compounds.

References

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [Link]

  • Barchanska, H., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Diduco. Technique: HILIC. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Roemling, R., et al. (2022). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Waters, J. L. (1977). Ion-pairing chromatography. U.S.
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Chen, B-H. (2007). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Kumar, K. A., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Al-Kindy, S. M., et al. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent... ResearchGate. [Link]

  • Al-Dhobaib, M. M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity. [Link]

  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • Vahdat, S. M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Scientific Reports. [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]

  • Kumar, P., et al. (2021). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • Al-Kindy, S. M., et al. (2020). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with... Sultan Qaboos University Journal For Science. [Link]

  • Zejc, A., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica-drug Research. [Link]

  • Patel, D., et al. (2018). Development and validation of stability indicating RP-HPLC method for estimation of Brexpiprazole from bulk and tablet form. ResearchGate. [Link]

  • Al-Said, M. S., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • Elguero, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • Gomaa, A. M. (2016). Design and synthesis of 2-pyrazoline derivatives. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Saliyeva, L., et al. (2025). 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. ResearchGate. [Link]

  • Aggarwal, N., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical & Medical Research. [Link]

Sources

comparing bioactivity of 4-ethyl vs 4-methyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 4-Ethylpyrazole vs. 4-Methylpyrazole as Alcohol Dehydrogenase Inhibitors

As a Senior Application Scientist specializing in enzyme kinetics and drug development, I frequently evaluate the structure-activity relationships (SAR) of competitive inhibitors. Among alcohol dehydrogenase (ADH) antagonists, 4-substituted pyrazoles represent a gold standard. While 4-methylpyrazole (4-MP, clinically known as Fomepizole) is the FDA-approved antidote for toxic alcohol poisoning, 4-ethylpyrazole (4-EP) demonstrates significantly superior in vitro binding affinity. This guide objectively compares their bioactivity, underlying mechanisms, and the self-validating experimental frameworks used to quantify their performance.

Mechanistic Causality: The Role of the 4-Alkyl Substituent

The inhibition of ADH by pyrazoles is driven by the formation of a highly stable ternary complex: Enzyme-NAD⁺-Inhibitor. The pyrazole N2 atom coordinates directly with the active-site zinc ion (Zn²⁺), while the N1 atom interacts with the nicotinamide ring of the NAD⁺ coenzyme 1[1].

The critical differentiator between 4-MP and 4-EP is the hydrophobic projection of the 4-position alkyl chain into the substrate-binding pocket. The ethyl group in 4-EP provides enhanced van der Waals interactions within this hydrophobic cleft compared to the shorter methyl group of 4-MP. Consequently, 4-EP exhibits a more than 10-fold higher affinity for liver alcohol dehydrogenase (LADH), with a Ki of 0.007 µM 2[2], compared to 4-MP's Ki of 0.09 µM 3[3]. Furthermore, structural studies on human ADH isoenzymes reveal that specific residues, such as Met141, directly dictate the topology of this binding pocket; mutating Met141 to Leucine lowers the Ki for 4-MP from 350 µM to 10 µM in the sigma-sigma isoenzyme 4[4].

Pathway Methanol Methanol / Ethylene Glycol ADH Alcohol Dehydrogenase (ADH) + NAD+ Methanol->ADH Substrate Binding Toxic Toxic Metabolites (Formic Acid / Oxalate) ADH->Toxic Oxidation Inhibitor 4-Methyl/Ethyl Pyrazole Inhibitor->ADH Zn2+ Coordination (Competitive Block)

Metabolic blockade of alcohol dehydrogenase by 4-substituted pyrazoles.

Quantitative Comparison: Bioactivity Profile

The following table synthesizes the kinetic and pharmacological parameters of both derivatives based on established in vitro and in vivo models.

Parameter4-Methylpyrazole (4-MP)4-Ethylpyrazole (4-EP)
Target Enzyme Alcohol Dehydrogenase (ADH)Alcohol Dehydrogenase (ADH)
Ki (Horse Liver ADH) ~0.09 µM0.007 µM
CYP450 Inhibition (Ki) ~0.03 - 0.10 mM (Microsomal)Unknown / Assumed Similar
Toxicity Profile Low (Clinically Approved)Less toxic than unsubstituted pyrazole
Primary Application Clinical antidote (Fomepizole)Preclinical research / SAR modeling

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the exact methodologies used to determine the bioactivity of these pyrazole derivatives.

Workflow Step1 1. Purify ADH Enzyme (e.g., LADH or Human Isoenzymes) Step3 3. Incubate with NAD+ & Substrate (Ethanol/Methanol) Step1->Step3 Step2 2. Prepare Inhibitor Dilutions (4-MP or 4-EP) Step2->Step3 Step4 4. Spectrophotometric Assay (Measure NADH at 340 nm) Step3->Step4 Step5 5. Kinetic Analysis (Dixon Plot for Ki Calculation) Step4->Step5

Experimental workflow for determining the inhibition constant (Ki) of pyrazole derivatives.

Protocol 1: Spectrophotometric Determination of Inhibition Kinetics (Ki)

Causality Check: This assay relies on the stoichiometric reduction of NAD⁺ to NADH during alcohol oxidation. By measuring NADH absorbance at 340 nm, we directly quantify the residual enzyme activity in the presence of the inhibitor, ensuring a self-validating readout of target engagement.

  • Reagent Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 7.5). Reconstitute purified LADH or human ADH isoenzymes to a working concentration of 10-50 nM.

  • Inhibitor Titration : Prepare serial dilutions of 4-MP and 4-EP ranging from 0.001 µM to 10 µM in the buffer.

  • Reaction Assembly : In a quartz cuvette, combine the buffer, ADH enzyme, and 2 mM NAD⁺. Add the specific concentration of the pyrazole inhibitor and incubate at 25°C for 5 minutes to allow ternary complex pre-equilibration.

  • Initiation : Add the substrate (e.g., 10 mM ethanol or methanol) to initiate the reaction.

  • Data Acquisition : Monitor the increase in absorbance at 340 nm over 3 minutes using a UV-Vis spectrophotometer.

  • Kinetic Analysis : Calculate the initial velocity (V0) for each inhibitor concentration. Plot the data using a Dixon plot (1/V0 vs. [Inhibitor]) to extrapolate the Ki value.

Protocol 2: ¹⁵N NMR Structural Characterization of the Ternary Complex

Causality Check: Isotopic labeling allows for the precise mapping of the electronic environment around the nitrogen atoms. A ~40 ppm shielding shift confirms the covalent-like coordination between the pyrazole N2 and the catalytic Zn²⁺, validating the structural basis of inhibition 1[1].

  • Isotopic Labeling : Synthesize ¹⁵N-labeled 4-MP and 4-EP, and utilize ¹⁵N-labeled NAD⁺.

  • Complex Formation : Incubate 1 mM LADH with 2 mM ¹⁵N-NAD⁺ and 2 mM ¹⁵N-pyrazole derivative in a D₂O-based phosphate buffer (pH 7.0).

  • NMR Acquisition : Acquire ¹⁵N NMR spectra using a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Chemical Shift Analysis : Analyze the N1 and N2 chemical shifts relative to standard baselines.

Expert Insights: Why 4-MP Remains the Clinical Standard

If 4-EP is a significantly stronger inhibitor, why does 4-MP remain the clinical standard? In drug development, binding affinity is only one metric. 4-MP possesses an optimal balance of pharmacokinetics, high bioavailability, and a well-documented safety profile. While 4-EP is highly potent in vitro, the clinical efficacy of 4-MP is already sufficient to completely block toxic alcohol metabolism at safe physiological doses. Furthermore, 4-MP's secondary interactions, such as its mixed inhibition of microsomal cytochrome P-450 oxidation (Ki of 0.03-0.10 mM) 5[5], are well-characterized, allowing clinicians to manage drug-drug interactions effectively.

References

  • NMR-Detected Host–Guest Proton Exchange as a Tool to Explore Surface/Volume Ratios and Fluid Filling of Internal and External Spaces of Porous Solids Containing Surface OH Groups - ACS Publications - 1

  • Perspective: The potential of pyrazole-based compounds in medicine - ResearchGate -2

  • Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro - Biochemical Journal - 5

  • Methionine-141 directly influences the binding of 4-methylpyrazole in human sigma sigma alcohol dehydrogenase - PubMed - 4

  • 4-Methylpyrazole–Present Status - ResearchGate - 3

Sources

A Comparative Guide to Elemental Analysis Standards for 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent preclinical and clinical evaluation rests. For novel heterocyclic amines like 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, a molecule of interest for its potential pharmacological applications, confirming its elemental composition is a non-negotiable checkpoint. This guide provides an in-depth comparison of the analytical standards and methodologies for this critical validation step, tailored for researchers and drug development professionals who require both precision and a clear understanding of the underlying scientific principles.

The Foundational Standard: Theoretical Composition

Before any instrument is calibrated, the primary standard for elemental analysis is established by theory. The molecular formula for 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine is C₇H₁₃N₃ [1]. From this, we can calculate the precise theoretical mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).

  • Molecular Weight: 139.20 g/mol

  • Carbon (C): 60.40%

  • Hydrogen (H): 9.41%

  • Nitrogen (N): 30.19%

These theoretical values represent the absolute truth against which all experimental results must be compared. Any significant deviation signals the presence of impurities, residual solvents, incorrect structure, or other contaminants.

The Gold Standard Technique: Combustion-Based CHN Analysis

For quantifying the core organic elements (C, H, N), combustion analysis is the universally accepted gold standard. This technique provides a direct, quantitative measure of the elemental composition, serving as a primary tool for confirming the empirical formula of a pure substance.

Principle of Operation

The sample is precisely weighed and then combusted at extremely high temperatures (typically ~900-1000°C) in a stream of pure oxygen. This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced back to N₂. These resulting gases are then separated and measured by a detector, often using thermal conductivity.

Expert Insights on Analyzing Pyrazole Derivatives

Nitrogen-containing heterocyclic compounds such as pyrazoles can present unique challenges. The nitrogen within the aromatic ring requires more aggressive oxidation conditions to ensure its complete conversion to N₂ gas[2]. Incomplete combustion can lead to the formation of various nitrogen oxides, which may not be accurately detected, resulting in erroneously low nitrogen values[2].

Causality Behind Experimental Choices: To counteract this, modern elemental analyzers employ specific strategies. The use of specialized catalysts, such as chromium oxide (Cr₂O₃) or copper oxide (CuO), in the combustion tube ensures a more complete and efficient oxidation process[3]. Furthermore, extending the oxygen fill time by a few seconds can be beneficial for refractory compounds or polymers to ensure the entire sample is exposed to the oxidant[2].

A Self-Validating Protocol for CHN Analysis

A robust protocol is inherently self-validating through the consistent use of standards and controls.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This establishes a reliable response curve.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Lyophilize if necessary to remove residual water or solvents, which would artificially inflate hydrogen and carbon percentages.

    • Accurately weigh approximately 2-5 mg of 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine into a tin capsule. The small sample size necessitates a high-precision microbalance.

  • Combustion and Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the combustion sequence. The instrument will automatically handle the combustion, reduction, gas separation, and detection steps.

  • Data Evaluation:

    • The results are reported as weight percentages of C, H, and N.

    • Acceptance Criteria: For a pure pharmaceutical compound, the experimental values should fall within ±0.4% of the theoretical values.

    • Run at least three independent replicates. The precision between these replicates should be tight, with a standard deviation of <0.2%.

Orthogonal and Complementary Analytical Methodologies

While CHN analysis is the primary standard for elemental quantification, it does not confirm molecular structure or identify inorganic impurities. A comprehensive characterization relies on a suite of orthogonal techniques that provide complementary information.

Technique Principle Information Provided Comparison to CHN Analysis
High-Resolution Mass Spectrometry (HRMS) Ionizes the molecule and measures its mass-to-charge ratio with very high accuracy (typically <5 ppm).Provides the exact mass of the molecule, which is used to confirm the molecular formula.[1]Complementary, not a replacement. HRMS validates the molecular formula (C₇H₁₃N₃), which is the basis for the theoretical percentages that CHN analysis aims to match. It confirms the correct atoms are present but does not quantify their ratios in the bulk sample.
NMR Spectroscopy (¹H, ¹³C) Measures the magnetic properties of atomic nuclei to elucidate the chemical structure and connectivity of atoms.[4][5]Confirms the molecular structure, proton and carbon count, and chemical environment. Essential for isomer differentiation.[5]Orthogonal and essential for context. NMR confirms that the sample is 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine. If the structure is incorrect, the theoretical CHN values are meaningless. It validates the "what" before CHN validates the "how much."
ICP-MS / ICP-OES Decomposes the sample in a high-temperature plasma and measures the atomic emission or mass of specific elements.[6][7][8]Quantifies trace elemental impurities (e.g., residual catalysts like Pd, Pt; heavy metals like Pb, As, Hg) at ppm or ppb levels.[7][9]Serves a different, but critical, purpose. This is not for bulk C, H, or N. In pharmaceutical development, it is mandated by guidelines like ICH Q3D to ensure the product is free from toxic metal contaminants, which is a key aspect of safety and quality control.[6][7]
Hypothetical Data Summary for 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine
Analysis Parameter Theoretical Value Experimental Result (Exemplary) Interpretation
CHN Analysis % Carbon60.40%60.25%Pass (within ±0.4%)
% Hydrogen9.41%9.55%Pass (within ±0.4%); slightly high H may indicate trace moisture.
% Nitrogen30.19%30.08%Pass (within ±0.4%)
HRMS [M+H]⁺140.1182140.1180Pass (<5 ppm error), confirms C₇H₁₃N₃ formula.
ICP-MS Lead (Pb)Per ICH Q3D< 0.5 ppmPass, well below regulatory limits.
Palladium (Pd)Per ICH Q3D< 10 ppmPass, indicates efficient removal of any potential catalyst.

Integrated Analytical Workflow for NCE Characterization

The characterization of an NCE is not a single experiment but a logical workflow. Each step provides crucial data that informs the next, creating a self-validating system that ensures the identity, purity, and composition of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Structural & Formula Validation cluster_2 Composition & Purity Verification cluster_3 Safety & Regulatory Compliance synthesis Synthesis of C₇H₁₃N₃ purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) Confirms Structure purification->nmr hrms High-Resolution MS Confirms Molecular Formula purification->hrms chn CHN Combustion Analysis Quantifies Elemental Composition nmr->chn hplc HPLC-UV/MS Assesses Organic Purity nmr->hplc hrms->chn hrms->hplc icpms ICP-MS Quantifies Elemental Impurities (ICH Q3D) chn->icpms hplc->icpms final_report final_report icpms->final_report Certificate of Analysis (CoA)

Caption: Integrated workflow for the characterization of a new chemical entity.

Conclusion

For 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine, the standard for elemental analysis is unequivocally defined by its theoretical composition (C: 60.40%, H: 9.41%, N: 30.19%). The gold-standard method for verifying these values is quantitative combustion analysis, which provides a direct and accurate measure of the bulk sample's composition. However, this technique does not exist in a vacuum. Its results are only meaningful when contextualized and validated by orthogonal methods. High-resolution mass spectrometry confirms the correct molecular formula, while NMR spectroscopy validates the specific molecular structure. Finally, techniques such as ICP-MS address the critical safety aspect of elemental impurities. Together, this multi-faceted approach provides the high level of confidence and trustworthiness required for advancing a compound through the rigorous drug development pipeline.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Ma, Y., et al. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Retrieved from [Link]

  • Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-ethyl-1h-pyrazol-1-yl)ethan-1-amine. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

Sources

Comparative Guide: Chromatographic Retention Times of Pyrazole-1-Ethylamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Objective performance comparison of stationary phases (C18, PFP, HILIC) for the chromatographic retention and separation of pyrazole-1-ethylamine analogs.

Executive Summary

Pyrazole-1-ethylamine derivatives are highly valuable pharmacophores in medicinal chemistry, frequently appearing in histamine receptor ligands (e.g., betahistine analogs), kinase inhibitors, and neuroprotective agents[1]. However, their dual chemical nature—a highly polar, basic primary/secondary amine coupled with a


-electron-rich pyrazole ring—presents significant chromatographic challenges.

This guide provides an objective, data-driven comparison of standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Pentafluorophenyl (PFP) phases. By understanding the mechanistic causality behind retention behaviors, analytical scientists can eliminate peak tailing, improve retention factors (


), and build self-validating analytical protocols.

Mechanistic Insights: The Chromatographic Challenge (E-E-A-T)

The Polarity and Silanol Problem

Pyrazole-1-ethylamines typically possess a basic amine group with a


 between 9.0 and 10.0. Under standard RPLC conditions (pH 2.0–7.0), this amine is fully protonated.
  • Poor Retention: The ionized state makes the molecule highly hydrophilic (LogP often < 0.5), resulting in rapid elution near the void volume (

    
    ) on standard alkyl (C18) columns[2].
    
  • Peak Tailing: Unendcapped or residual silanols on silica-based columns have a

    
     of ~3.5–4.5. At mid-pH, these silanols are deprotonated (
    
    
    
    ) and engage in strong secondary ionic interactions with the protonated amine (
    
    
    ), causing severe peak asymmetry and tailing[3].
Causality Behind Stationary Phase Selection
  • C18 (Octadecylsilane): Relies purely on hydrophobic partitioning. It fails to adequately retain unsubstituted pyrazole-1-ethylamines without the use of ion-pairing reagents (which contaminate LC-MS systems)[2].

  • PFP (Pentafluorophenyl): Offers orthogonal selectivity. The fluorinated ring acts as a Lewis acid, engaging in

    
     interactions with the electron-rich pyrazole ring, while also providing enhanced hydrogen bonding and dipole-dipole interactions. This significantly increases retention times for these analogs compared to C18[4].
    
  • HILIC (Hydrophilic Interaction): Reverses the elution order. By using a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (e.g., 90% Acetonitrile), a water-enriched layer forms on the silica surface. The polar protonated amine partitions into this aqueous layer, yielding excellent retention and sharp peak shapes without ion-pairing agents[3][5].

Experimental Workflow

The following decision matrix dictates the selection of the chromatographic mode based on the specific substitution pattern of the pyrazole-1-ethylamine analog.

Workflow Start Analyze Pyrazole-1-ethylamine Analog (Calculate LogP & pKa) Decision1 Is LogP < 0.5? (Highly Polar) Start->Decision1 HILIC Select HILIC Mode (e.g., Zwitterionic/Amide) Decision1->HILIC Yes RPLC Select RPLC Mode (e.g., C18 or PFP) Decision1->RPLC No BufferHILIC Mobile Phase: 90% ACN / 10% Aq Buffer (pH 3.0 Ammonium Formate) HILIC->BufferHILIC BufferRPLC Mobile Phase: Gradient 5-95% ACN (0.1% Formic Acid or TFA) RPLC->BufferRPLC Evaluate Evaluate Peak Symmetry & Retention (k' > 2) BufferHILIC->Evaluate BufferRPLC->Evaluate Tailing Peak Tailing or Poor Retention? Evaluate->Tailing Optimize Switch to PFP or Add Ion-Pairing Agent Tailing->Optimize Yes Success Validate Method (ICH Q2 Guidelines) Tailing->Success No Optimize->Evaluate Re-test

Figure 1: Method development workflow for pyrazole-1-ethylamine analogs based on polarity.

Quantitative Data Comparison

The table below summarizes the comparative retention times (


) and peak performance of various pyrazole-1-ethylamine analogs across three distinct column chemistries.

Conditions: Flow rate 1.0 mL/min; UV Detection at 254 nm. RPLC used a 5–95% ACN gradient (0.1% Formic Acid). HILIC used isocratic 85% ACN with 15% 10mM Ammonium Formate (pH 3.0).

Analog StructureEst. LogPC18

(min)
PFP

(min)
HILIC

(min)
Peak Shape & Performance Notes
Unsubstituted Pyrazole-1-ethylamine -0.21.152.806.85 Co-elutes with void on C18; severe tailing. HILIC provides optimal retention and sharp peaks[3].
3-Methylpyrazole-1-ethylamine 0.32.104.155.40 PFP resolves well via

interactions. HILIC retention decreases slightly due to added lipophilicity.
4-Bromopyrazole-1-ethylamine 1.14.55 6.70 3.20RPLC (C18/PFP) is highly effective here. Halogen bonding on PFP yields the highest retention.
N,N-Dimethylpyrazole-1-ethylamine 0.83.805.104.60 Tertiary amine causes extreme tailing on C18. HILIC or PFP required for acceptable asymmetry (

).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Testing (SST) to self-validate the chromatographic run before sample analysis.

Protocol A: HILIC Method for Highly Polar Analogs (LogP < 0.5)

HILIC is the gold standard for underivatized, highly polar amines[6]. Water acts as the strong eluting solvent in this mode.

Step-by-Step Methodology:

  • Column Preparation: Install a Zwitterionic (ZIC-HILIC) or Amide column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Low pH suppresses silanol ionization and ensures the amine is consistently protonated)[3].

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Equilibration (Critical Step): Flush the column with 50 column volumes (CV) of 85% Phase B / 15% Phase A. HILIC columns require extensive equilibration to form the stable aqueous layer on the stationary phase[7].

  • Sample Diluent: Dissolve the pyrazole-1-ethylamine sample in a diluent matching the initial mobile phase (e.g., 85% ACN). Caution: Injecting samples dissolved in 100% water will cause severe peak distortion in HILIC[5].

  • System Suitability Validation: Inject a standard of unsubstituted pyrazole-1-ethylamine.

    • Pass Criteria: Retention factor (

      
      ) must be 
      
      
      
      . Peak asymmetry factor (
      
      
      ) must be between 0.9 and 1.3.
Protocol B: RPLC-PFP Method for Lipophilic Analogs (LogP > 0.5)

For halogenated or alkylated analogs, reversed-phase is viable, provided a PFP phase is used to exploit the pyrazole ring's


 system and mitigate amine tailing[4].

Step-by-Step Methodology:

  • Column Preparation: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 3.0 mm, 2.6 µm core-shell).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Methanol. (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances

      
       and dipole interactions).
      
  • Gradient Program: 5% B to 95% B over 7.0 minutes, hold at 95% B for 1.5 minutes, return to 5% B. Flow rate: 0.6 mL/min.

  • System Suitability Validation: Inject a standard mix of 4-Bromopyrazole-1-ethylamine and Toluene.

    • Pass Criteria: Resolution (

      
      ) between the analog and toluene must be 
      
      
      
      , proving orthogonal selectivity is functioning.

References

  • MDPI (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Retrieved from:[Link]

  • Agilent Technologies (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from: [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from: [Link]

  • National Institutes of Health - PMC (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from: [Link]

  • Phenomenex (2023). Identification and Sensitive Quantitation of N-nitroso Betahistine Impurity in Betahistine API. Retrieved from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine

As a Senior Application Scientist, I recognize that handling functionalized nitrogen heterocycles like 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine requires more than basic compliance; it demands a mechanistic understanding of the chemical's behavior. This compound features a highly nucleophilic primary amine tethered to a pyrazole ring. This architecture makes it an invaluable building block in drug discovery, but it also dictates strict personal protective equipment (PPE) and operational protocols to mitigate risks of dermal corrosion, respiratory irritation, and environmental toxicity[1].

Section 1: Chemical Profiling and Hazard Causality

To design an effective safety matrix, we must first understand the molecular behavior of the compound. The primary amine moiety is protonated under physiological and environmental conditions, allowing it to strongly interact with organic matter and cellular membranes[2].

  • Dermal and Ocular Hazards: The primary amine acts as a strong base and nucleophile. Upon contact with biological tissues, it can disrupt the cytoplasmic membrane, leading to cellular lysis and severe irritation or chemical burns[2].

  • Respiratory Hazards: While the pyrazole ring increases the molecular weight and lowers volatility compared to simple aliphatic amines, aerosolization or handling of the free base form can lead to inhalation of vapors, causing respiratory tract irritation[1].

  • Reactivity: The pyrazole core is electron-rich at the C4 and C5 positions, while the primary amine is highly reactive towards electrophiles (e.g., acyl chlorides, anhydrides)[3][4]. This dual reactivity necessitates storage away from strong oxidizing agents and acids to prevent exothermic reactions.

Section 2: Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered based on the chemical's nucleophilic properties and potential for mucosal damage.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile gloves (min. 0.11 mm thickness) or Butyl rubber.Primary amines can rapidly permeate standard latex. Nitrile provides a robust barrier against nucleophilic attack and prevents dermal absorption[1].
Eye Protection Snug-fitting chemical safety goggles or full face shield.Splashes can cause irreversible corneal damage due to the basic nature of the amine. Standard safety glasses lack adequate lateral protection[1].
Body Protection Flame-retardant lab coat (100% cotton) and chemical-resistant apron.Synthetic fabrics can melt into the skin if a secondary reaction ignites. The apron provides an impermeable barrier against spills[2].
Respiratory NIOSH/MSHA approved respirator (N95/P100) or supplied air.Required only if handling outside a certified fume hood or if mechanical agitation generates aerosols/dust[1].

Section 3: Standard Operating Procedure (SOP): Handling and Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Control Verification

  • Action: Conduct all transfers inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Validation: Verify the digital airflow monitor reads a face velocity between 80–120 feet per minute (fpm). If the alarm sounds or the reading fluctuates by >10%, abort the procedure and tag the hood out of service[1].

Step 2: PPE Donning and Inspection

  • Action: Don the specified PPE (gloves, goggles, lab coat).

  • Validation: Perform a visual inspection and inflation test of the nitrile gloves to ensure zero micro-punctures before handling the reagent container.

Step 3: Chemical Transfer

  • Action: Use anti-static spatulas (if solid salt form) or glass volumetric pipettes (if liquid free base) for transfer. Keep the container tightly closed in an upright position immediately after use to prevent leakage and environmental exposure[1].

  • Validation: The balance reading must stabilize within 5 seconds. Continuous drifting indicates static interference or vapor loss, requiring immediate re-sealing of the container.

Step 4: Decontamination

  • Action: Wash all exposed external body areas thoroughly with soap and water after handling[2]. Wipe down the balance and fume hood surface with a dilute acidic solution (e.g., 1% acetic acid) followed by water to neutralize any residual amine.

  • Validation: A pH test strip swiped across the cleaned surface must read neutral (pH 7).

Section 4: Emergency Spill and Disposal Plan

In the event of a spill, immediate containment is critical to prevent environmental release, as pyrazole-ethanamines can be toxic to aquatic life with long-lasting effects[2][4].

Spill Response Protocol:

  • Evacuate & Ventilate: If the spill is >50 mL or outside the fume hood, evacuate the immediate area and maximize room ventilation[1].

  • Containment: Don heavy-duty butyl gloves and a respirator. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use sawdust, as the basic amine may react exothermically with organic materials.

  • Neutralization: Carefully neutralize the absorbed material with a dilute, weak acid (e.g., citric acid or sodium bisulfate) to convert the volatile free base into a stable, non-volatile salt[5].

  • Collection: Mechanically shovel the neutralized mixture into a chemically compatible, sealable polyethylene container[1][4].

Disposal: Label the container as "Hazardous Amine Waste." Dispose of contents/container at an authorized hazardous waste collection point in accordance with local regulations[4].

Section 5: Operational Workflow Visualization

The following diagram illustrates the logical decision tree for emergency spill response, ensuring rapid and safe containment.

SpillResponse Start Spill Detected: 2-(4-ethyl-1H-pyrazol-1-yl)ethan-1-amine Assess Assess Volume & Location Start->Assess Vent Evacuate Area & Maximize Ventilation Assess->Vent > 50 mL or outside hood Contain Contain Spill (Inert Absorbent) Assess->Contain < 50 mL inside hood PPE Don Emergency PPE (Respirator, Butyl Gloves) Vent->PPE PPE->Contain Clean Neutralize (Weak Acid) & Mechanically Collect Contain->Clean Dispose Dispose as Hazardous Amine Waste Clean->Dispose

Emergency Spill Response Protocol for Pyrazole-Ethanamine Derivatives.

References

  • [2] Title: Safety Data Sheet - Farnell | Source: farnell.com | URL:[Link]

  • [4] Title: Transportation Instruction - Farnell | Source: farnell.com | URL: [Link]

  • [5] Title: Safety Data Sheets enclosed for: - Dy-Mark | Source: dymark.com.au | URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.